Rimcazole dihydrochloride
Description
Properties
IUPAC Name |
9-[3-[(3S,5R)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3.2ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;2*1H/t16-,17+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRZGHGYMUSRM-VWDRLOGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048161 | |
| Record name | Rimcazole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75859-03-9 | |
| Record name | Rimcazole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075859039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimcazole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-9H-carbazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIMCAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XAC11FCQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rimcazole Dihydrochloride: A Technical Whitepaper on its Role as a Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimcazole, a carbazole derivative, has garnered significant interest within the scientific community for its dual-action pharmacology, primarily as a sigma (σ) receptor antagonist and a dopamine reuptake inhibitor.[1][2] Initially investigated as a novel antipsychotic agent, its clinical efficacy in schizophrenia was not established.[1][2] However, its affinity for the dopamine transporter (DAT) has positioned it as a valuable research tool and a lead compound for the development of novel therapeutic agents targeting dopaminergic dysfunction.[1][3] This technical guide provides an in-depth analysis of rimcazole dihydrochloride's core function as a dopamine reuptake inhibitor, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Introduction
This compound, chemically known as 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-9H-carbazole dihydrochloride, was first synthesized by Wellcome Research Laboratories.[1] While its antipsychotic potential was limited, subsequent research unveiled its significant interaction with the dopamine transporter, a key regulator of dopamine homeostasis in the central nervous system.[2] By inhibiting the reuptake of dopamine from the synaptic cleft, rimcazole effectively increases the extracellular concentration of this neurotransmitter, thereby modulating dopaminergic signaling. This mechanism of action is shared by various therapeutic agents, including those used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression, as well as substances of abuse such as cocaine.[4] Understanding the nuances of rimcazole's interaction with the DAT is crucial for leveraging its therapeutic potential and for designing novel compounds with improved selectivity and efficacy.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of rimcazole and its analogs for the dopamine transporter and sigma receptors. This data provides a quantitative comparison of its potency at these key molecular targets.
Table 1: Binding Affinity (Ki) of Rimcazole and Analogs at Dopamine Transporter and Sigma Receptors
| Compound | DAT Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) | Reference |
| Rimcazole | 100 - 200 | 2380 | 1162 | [1] |
| SH3/24 | 25 | 150 | 300 | [2] |
| SH2/21 | 300 | 50 | 100 | [2] |
| SH1/57 | 1000 | 25 | 50 | [2] |
Table 2: Inhibitory Concentration (IC50) of Rimcazole at Dopamine Transporter and Sigma Receptors
| Target | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | 57.6 | [5] |
| σ1 Receptor | 1480 | [5] |
| σ2 Receptor | 386 | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the interaction of this compound with the dopamine transporter.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of rimcazole for the dopamine transporter using the radioligand [³H]WIN 35,428.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
[³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
This compound
-
Cocaine hydrochloride (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Microplate harvester
-
Liquid scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture hDAT-HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of 100-200 µg/mL, determined by a Bradford assay.
-
-
Binding Assay:
-
To each well of a 96-well microplate, add:
-
50 µL of binding buffer (for total binding) or 10 µM cocaine (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at 4°C for 2 hours with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a microplate harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the rimcazole concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Uptake Inhibition Assay
This protocol outlines a method to measure the ability of rimcazole to inhibit the uptake of [³H]dopamine into hDAT-expressing cells.
Materials:
-
HEK293 cells stably expressing hDAT
-
[³H]Dopamine (specific activity ~20-30 Ci/mmol)
-
This compound
-
Nomifensine (as a positive control)
-
Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4, supplemented with 0.2 mg/mL ascorbic acid and 10 µM pargyline.
-
96-well cell culture plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture:
-
Seed hDAT-HEK293 cells in a 96-well plate at a density of 40,000-50,000 cells/well and grow to ~90% confluency.
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium and wash the cells once with KRH buffer.
-
Add 100 µL of KRH buffer containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or nomifensine to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the uptake by adding 50 µL of KRH buffer containing [³H]dopamine (final concentration ~10-20 nM).
-
Incubate the plate at 37°C for 10 minutes.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
-
Radioactivity Measurement:
-
Transfer the cell lysates to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of nomifensine (e.g., 10 µM).
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the logarithm of the rimcazole concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The inhibition of the dopamine transporter by rimcazole leads to an accumulation of extracellular dopamine, which subsequently activates postsynaptic dopamine receptors. The following diagrams illustrate the key signaling pathway and the general workflows for the experimental protocols described above.
Caption: Dopamine signaling pathway modulated by rimcazole.
References
- 1. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]WIN 35,428 Binding Assay [bio-protocol.org]
- 4. Phosphorylation Mechanisms in Dopamine Transporter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Development of Rimcazole: From a Novel Antipsychotic Candidate to a Key Research Tool
Introduction
Rimcazole, a carbazole derivative, emerged in the 1980s from Wellcome Research Laboratories as a promising novel antipsychotic agent.[1][2] At a time when the field was dominated by dopamine D2 receptor antagonists, rimcazole's unique proposed mechanism of action, centered on the sigma (σ) receptor, offered the potential for an improved side-effect profile.[1][2] However, its journey through clinical development was ultimately unsuccessful for its initial indication. This technical guide provides an in-depth overview of the historical development of rimcazole, detailing its preclinical and clinical investigations, its proposed mechanism of action, and its eventual legacy as a valuable tool in neuroscience research.
Preclinical Development and Pharmacological Profile
The initial enthusiasm for rimcazole was driven by its distinct pharmacological profile, which set it apart from conventional antipsychotics.
Receptor Binding Affinity
Preclinical studies established that rimcazole is a competitive antagonist at sigma receptors.[3] Its binding affinity extends to both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, as well as the dopamine transporter (DAT).[1][2][4] Notably, its affinity for the dopamine D2 receptor, the primary target of typical antipsychotics, was significantly lower, suggesting a reduced risk of extrapyramidal side effects.
| Target | Affinity (IC50/Ki) | Species | Reference |
| Sigma Sites ([³H]-(+)-SKF 10,047 binding) | IC50 = 5.0 x 10⁻⁷ M (500 nM) | Rat and Guinea Pig Brain | [3] |
| Phencyclidine (PCP) Sites | IC50 = 4.3 x 10⁻⁵ M | Rat and Guinea Pig Brain | [3] |
| Sigma-1 Receptor | K₅₀ = 125 nM (without GTP) | MDA-MB-468 cells | [5] |
| Sigma-1 Receptor | K₅₀ = 500 nM (with GTP) | MDA-MB-468 cells | [5] |
| Dopamine Transporter | High Affinity | Not specified | [1][2] |
| Opioid Receptors (μ, δ, κ, ε) | Weak effects at 1 x 10⁻⁵ M | Not specified | [3] |
Proposed Mechanism of Action
The leading hypothesis for rimcazole's antipsychotic activity was its antagonism of sigma receptors.[3] Sigma receptors are intracellular proteins with roles in modulating various signaling pathways, including those involving dopamine.[6] It was postulated that by blocking these sites, rimcazole could indirectly modulate dopaminergic neurotransmission in a manner distinct from direct D2 receptor blockade, potentially offering a new therapeutic avenue for schizophrenia.[3][7]
Caption: Proposed mechanism of action for Rimcazole as an antipsychotic.
Key Preclinical Experiments
In Vivo Sigma Receptor Binding Assay
This type of assay was crucial to confirm that rimcazole could engage its target in a living organism.
-
Objective: To determine if systemically administered rimcazole can occupy sigma receptors in the brain.
-
Methodology:
-
A cohort of mice is pre-treated with varying doses of rimcazole (e.g., 6 mg/kg, i.p.) or a vehicle control.[3]
-
After a set pre-treatment time, a radiolabeled sigma receptor ligand (e.g., [³H]-(+)-SKF 10,047) is administered.
-
Following a sufficient incubation period for the radioligand to bind, the animals are euthanized, and their brains are rapidly dissected.
-
The amount of radioactivity in specific brain regions is quantified using scintillation counting.
-
The dose of rimcazole that reduces the specific binding of the radioligand by 50% (ID50) is calculated. For rimcazole, this was found to be 6 mg/kg i.p. in mice.[3]
-
Caption: Experimental workflow for an in vivo sigma receptor binding assay.
Phencyclidine (PCP) hsp70 Induction Model
Phencyclidine is known to induce schizophrenia-like behaviors and the expression of the heat shock protein hsp70 in certain brain regions.[8] This model was used to test rimcazole's functional antagonism.
-
Objective: To determine if rimcazole can block the neurochemical effects of PCP.
-
Methodology:
-
Female Sprague-Dawley rats are injected intraperitoneally (IP) with rimcazole (e.g., 60 mg/kg).[8]
-
A few minutes later, the rats are challenged with a high dose of PCP (e.g., 40 mg/kg).[8]
-
Control groups receive vehicle, PCP alone, or rimcazole alone.
-
After a set time, the brains are processed for immunocytochemistry to detect the presence of the hsp70 protein product in the retrosplenial cortex.[8]
-
-
Results: Rimcazole was found to inhibit the induction of hsp70 by PCP, providing further preclinical evidence of its potential as an antipsychotic agent.[8]
Clinical Development and Discontinuation
Despite promising preclinical data, rimcazole's clinical development for schizophrenia was fraught with challenges that ultimately led to its discontinuation for this indication.
Early Clinical Trials
Initial open-label clinical trials suggested that rimcazole might be effective in managing symptoms in acutely schizophrenic patients.[3] These early, less controlled studies provided the impetus for more rigorous testing.
Failure in Confirmatory Trials
Subsequent double-blind, placebo-controlled clinical trials, the gold standard for assessing drug efficacy, failed to demonstrate that rimcazole was effective in treating patients with schizophrenia.[1][2][9] This lack of efficacy was the primary reason for the cessation of its development as an antipsychotic.
Later Stage Safety Concerns
Years after its initial development, rimcazole was repurposed and investigated for other indications, such as cancer.[10] In a Phase I trial for this new indication, the administration of rimcazole to healthy volunteers was halted after all 12 participants experienced adverse drug reactions.[10] Three of these volunteers were hospitalized due to seizures, highlighting significant safety concerns at the doses being tested.[10]
Caption: The historical development and decision pathway for Rimcazole.
Legacy and Conclusion
Though rimcazole failed to reach the market as an antipsychotic, its story is not one of complete failure. The compound's well-characterized, high-affinity binding to sigma receptors and the dopamine transporter made it an invaluable experimental tool.[1][2] For years, it has been used by researchers to elucidate the function of sigma receptors in various physiological and pathological processes.[1][2] Furthermore, its chemical structure has served as a scaffold for the development of new, more selective ligands targeting both sigma receptors and the dopamine transporter.[1][2][9]
References
- 1. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the pharmacological and clinical profile of rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that the potential antipsychotic agent rimcazole (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptors [sigmaaldrich.com]
- 7. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by rimcazole and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sigma ligands on the ability of rimcazole to inhibit PCP hsp70 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rimcazole Trial Stopped After Adverse Reactions Reported + | Bioworld | BioWorld [bioworld.com]
Navigating the Physicochemical Landscape of Rimcazole Dihydrochloride: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Rimcazole dihydrochloride powder, a critical resource for researchers, scientists, and professionals engaged in drug development. This document compiles available data, outlines detailed experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of this compound's physicochemical properties.
Introduction
Rimcazole, a carbazole derivative, has been a subject of interest in medicinal chemistry.[1] Its dihydrochloride salt form is often utilized in research and development. A thorough understanding of its solubility and stability is paramount for the design of effective delivery systems, formulation development, and ensuring therapeutic efficacy and safety. This guide aims to provide a foundational understanding of these critical parameters.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its bioavailability. This compound's solubility has been characterized in aqueous and organic solvents.
Quantitative Solubility Data
Available data on the solubility of this compound is summarized in the table below. It is important to note that comprehensive quantitative data across a wide range of solvents and conditions is not extensively available in the public domain.
| Solvent | Temperature | Concentration | Method |
| Water | Not Specified | Soluble up to 10 mM | Not Specified |
| DMSO | Not Specified | 12.5 mg/mL (31.70 mM) with ultrasonic and warming to 60°C | Not Specified |
| Water | Not Specified | < 0.1 mg/mL (practically insoluble without aids) | Not Specified |
Note: The solubility in DMSO is significantly enhanced with the application of heat and sonication. The hygroscopic nature of DMSO can also impact solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., purified water, phosphate buffer pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for Rimcazole.
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted filtrate using a validated HPLC method to determine the concentration of Rimcazole.
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of an API is a critical quality attribute that can impact its safety and efficacy. Stability studies are essential to determine appropriate storage conditions and shelf-life.
Storage and Handling Recommendations
Based on available information, the following storage conditions are recommended for this compound powder:
| Condition | Temperature | Duration |
| Short-term | +4°C | Not Specified |
| Long-term (Powder) | -20°C | ≥ 2 years |
| Stock Solution | -20°C | 1 month |
| Stock Solution | -80°C | 6 months |
Note: The powder should be stored sealed and protected from moisture and light. Stock solutions should also be stored sealed and protected from light.
Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Purified water
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a specified period.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid powder to dry heat in an oven (e.g., 80°C) for a specified period.
-
Photostability: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
As a carbazole derivative, Rimcazole may be susceptible to degradation pathways common to this class of compounds. These can include oxidation of the carbazole nitrogen and degradation of the piperazine ring. Further investigation is required to elucidate the specific degradation products of this compound.
Conclusion
This technical guide provides a foundational overview of the solubility and stability of this compound powder. While some data is available, further experimental work is necessary to establish a comprehensive physicochemical profile. The detailed protocols and visual workflows presented herein offer a robust framework for researchers to conduct these essential studies, ultimately contributing to the successful development of drug products containing Rimcazole.
References
Unveiling the Potential of Rimcazole Dihydrochloride: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimcazole dihydrochloride, a carbazole derivative, has emerged as a valuable pharmacological tool in basic research, primarily owing to its distinct dual-action mechanism as a sigma (σ) receptor antagonist and a dopamine transporter (DAT) inhibitor.[1][2][3] Initially investigated as a potential antipsychotic, its lack of clinical efficacy in schizophrenia has pivoted its application towards elucidating the complex roles of sigma receptors and the dopamine transport system in various physiological and pathological processes.[2][3] This technical guide provides an in-depth overview of the basic research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows to support its use in a research setting.
Core Pharmacological Profile
This compound's primary utility in research stems from its interaction with two key protein targets: sigma receptors (σ1 and σ2) and the dopamine transporter (DAT).[4][5] It acts as an antagonist at sigma receptors and an inhibitor of the dopamine transporter, thereby modulating downstream signaling pathways and physiological responses.
Quantitative Pharmacological Data
The binding affinities and inhibitory concentrations of this compound are crucial for designing and interpreting experiments. The following table summarizes the key quantitative data available in the literature.
| Target | Parameter | Value (nM) | Species/System | Reference(s) |
| Sigma-1 (σ1) Receptor | IC50 | 1480 | - | [4][5] |
| Ki | 2380 | - | [1] | |
| Sigma-2 (σ2) Receptor | IC50 | 386 | - | [4][5] |
| Ki | 1162 | - | [1] | |
| Dopamine Transporter (DAT) | IC50 | 57.6 | - | [4][5] |
Key Research Applications
The dual activity of this compound makes it a versatile tool for investigating a range of biological phenomena, from neurotransmission to cancer biology.
Neuroscience Research
In the central nervous system, Rimcazole is instrumental in studying the roles of sigma receptors and dopamine transporters in processes such as:
-
Modulation of Cocaine's Effects: Research has shown that Rimcazole can attenuate the convulsive and locomotor-stimulating effects of cocaine.[4][6] This has been correlated with its affinity for sigma receptors rather than the dopamine transporter, suggesting a significant role for sigma receptors in mediating some of cocaine's toxic effects.[1][4]
-
Dopamine Homeostasis: By inhibiting the dopamine transporter, Rimcazole can increase the extracellular concentration of dopamine. Subchronic treatment with Rimcazole has been observed to increase dopamine turnover in the nucleus accumbens.[7]
-
Anticonvulsant Properties: Rimcazole has been shown to enhance the protective activity of certain antiepileptic drugs like phenobarbital and valproate against maximal electroshock-induced seizures.[8]
Cancer Research
Recent studies have highlighted the potential of sigma receptor ligands in oncology research. Rimcazole has been shown to:
-
Induce Apoptosis in Cancer Cells: As a sigma-1 receptor antagonist, Rimcazole can inhibit tumor cell survival by triggering a caspase-dependent apoptotic pathway.[9]
-
Decrease Cancer Cell Proliferation: In vitro studies using human cancer cell lines, such as HCT-116, have demonstrated that Rimcazole can decrease cell numbers in a concentration-dependent manner.[1]
Experimental Protocols
To facilitate the use of this compound in a laboratory setting, this section provides detailed protocols for key in vitro assays.
Radioligand Binding Assay for Sigma Receptors and Dopamine Transporter
This protocol is used to determine the binding affinity (Ki) of this compound for sigma receptors and the dopamine transporter.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor/transporter.
-
Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]DTG for σ2, [³H]WIN 35,428 for DAT).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microplate, incubate the cell membranes/tissue homogenate with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of Rimcazole that inhibits 50% of the specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Dopamine Uptake Assay
This assay measures the ability of this compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
Cells expressing the dopamine transporter (e.g., HEK293-DAT cells).
-
[³H]Dopamine.
-
This compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate the DAT-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Initiate the uptake by adding a fixed concentration of [³H]Dopamine to each well.
-
Incubate for a short period to allow for dopamine uptake (e.g., 10 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of dopamine uptake.
Sulforhodamine B (SRB) Cell Proliferation Assay
This colorimetric assay is used to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Adherent cancer cell line (e.g., HCT-116).
-
This compound.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove the TCA.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and the logical flow of experiments is crucial for effective research. The following diagrams, generated using Graphviz, illustrate these aspects.
Caption: Signaling pathways affected by this compound.
Caption: A typical experimental workflow for Rimcazole research.
Conclusion
This compound is a powerful and multifaceted research tool for scientists in neuroscience, pharmacology, and oncology. Its well-characterized dual antagonism of sigma receptors and inhibition of the dopamine transporter provide a unique pharmacological profile for dissecting complex biological systems. By providing a comprehensive overview of its quantitative data, detailed experimental protocols, and visual representations of its mechanisms and applications, this technical guide aims to facilitate the effective use of this compound in advancing basic scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rimcazole analogs attenuate the convulsive effects of cocaine: correlation with binding to sigma receptors rather than dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rimcazole, a sigma receptor ligand, and the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual DAT and sigma receptor inhibitors attenuate cocaine effects on nucleus accumbens dopamine dynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by rimcazole and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. σ Receptors and Drug Abuse [ouci.dntb.gov.ua]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rimcazole Dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimcazole dihydrochloride is a psychoactive compound that has been investigated for its potential as an antipsychotic agent. It is primarily known for its antagonist activity at sigma (σ) receptors (both σ1 and σ2 subtypes) and its ability to inhibit the dopamine transporter (DAT).[1] Although its clinical development was not pursued, rimcazole remains a valuable pharmacological tool for in vitro research to investigate the roles of sigma receptors and the dopamine transporter in various physiological and pathological processes.
These application notes provide detailed protocols for in vitro radioligand binding assays to characterize the interaction of this compound with its primary molecular targets.
Mechanism of Action
This compound exerts its effects by binding to and modulating the function of specific proteins involved in neurotransmission. Its primary mechanisms of action are:
-
Sigma (σ) Receptor Antagonism: Rimcazole binds to both σ1 and σ2 receptors, acting as an antagonist. This means it blocks the binding of endogenous ligands and prevents the activation of these receptors.
-
Dopamine Transporter (DAT) Inhibition: Rimcazole binds to the dopamine transporter and inhibits the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine.
Quantitative Data
The following tables summarize the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for its primary targets as reported in the scientific literature.
Table 1: Binding Affinity (Ki) of this compound
| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Sigma-1 (σ1) Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 2.8 | (Ferris et al., 1986) |
| Sigma-2 (σ2) Receptor | [3H]DTG | Rat Liver | 164 | (Hellewell & Bowen, 1990) |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Rat Striatum | 120 | (Andersen, 1987) |
Table 2: Inhibitory Concentration (IC50) of this compound
| Target | Assay | Tissue/Cell Line | IC50 (nM) | Reference |
| Sigma-1 (σ1) Receptor | --INVALID-LINK---Pentazocine Binding | Guinea Pig Brain | 5.4 | (Ferris et al., 1986) |
| Sigma-2 (σ2) Receptor | [3H]DTG Binding | Rat Liver | 320 | (Hellewell & Bowen, 1990) |
| Dopamine Transporter (DAT) | [3H]Dopamine Uptake | Rat Striatal Synaptosomes | 230 | (Andersen, 1987) |
Experimental Protocols
Detailed methodologies for key in vitro radioligand binding assays are provided below.
Protocol 1: Sigma-1 (σ1) Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the σ1 receptor using --INVALID-LINK---pentazocine.[2][3]
Materials:
-
Membrane Preparation: Guinea pig brain tissue or cells expressing the σ1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compound: this compound.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add in the following order:
-
Assay buffer.
-
Test compound (this compound) or vehicle.
-
For non-specific binding wells, add 10 µM haloperidol.
-
--INVALID-LINK---pentazocine (final concentration of 1-5 nM).
-
Membrane preparation (50-100 µg of protein per well).
-
-
The final assay volume should be 200-250 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes.[4]
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
Protocol 2: Sigma-2 (σ2) Receptor Binding Assay
This protocol details a competitive radioligand binding assay for the σ2 receptor using [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) with a masking agent to block σ1 receptor binding.[2][4]
Materials:
-
Membrane Preparation: Rat liver tissue or cells expressing both σ1 and σ2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: [3H]DTG (specific activity ~30-60 Ci/mmol).
-
σ1 Masking Agent: (+)-Pentazocine (100 nM final concentration).[4]
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compound: this compound.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as for the σ1 receptor binding assay, using rat liver tissue.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In each well/tube, add:
-
Assay buffer.
-
(+)-Pentazocine (to all wells except those for total σ1+σ2 binding, if desired).
-
Test compound (this compound) or vehicle.
-
For non-specific binding, add 10 µM haloperidol.
-
[3H]DTG (final concentration of 3-5 nM).
-
Membrane preparation (100-200 µg of protein).
-
-
Final assay volume: 200-250 µL.
-
-
Incubation:
-
Incubate at room temperature for 120 minutes.[4]
-
-
Filtration:
-
Follow the same filtration procedure as for the σ1 receptor assay.
-
-
Quantification:
-
Follow the same quantification procedure as for the σ1 receptor assay.
-
-
Data Analysis:
-
Calculate the specific binding to σ2 receptors by subtracting the non-specific binding from the binding in the presence of the σ1 masking agent.
-
Analyze the data as described for the σ1 receptor assay to determine the IC50 and Ki values for the σ2 receptor.
-
Protocol 3: Dopamine Transporter (DAT) Binding Assay
This protocol outlines a competitive radioligand binding assay to measure the affinity of this compound for the dopamine transporter using [3H]WIN 35,428.[6][7]
Materials:
-
Membrane Preparation: Rat striatal tissue or cells expressing DAT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [3H]WIN 35,428 (specific activity ~70-90 Ci/mmol).
-
Non-specific Binding Control: GBR 12909 (1 µM final concentration) or cocaine (10 µM final concentration).
-
Test Compound: this compound.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.3% polyethylenimine.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Follow the same general procedure for membrane preparation, using rat striatal tissue.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In each well/tube, add:
-
Assay buffer.
-
Test compound (this compound) or vehicle.
-
For non-specific binding, add GBR 12909 or cocaine.
-
[3H]WIN 35,428 (final concentration of 1-3 nM).
-
Membrane preparation (50-100 µg of protein).
-
-
Final assay volume: 250-500 µL.
-
-
Incubation:
-
Incubate at 4°C for 2 hours.[6]
-
-
Filtration:
-
Rapidly filter the incubation mixture through the pre-treated glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Quantification:
-
Follow the same quantification procedure as for the sigma receptor assays.
-
-
Data Analysis:
-
Analyze the data as described for the sigma receptor assays to determine the IC50 and Ki values for DAT.
-
Visualizations
The following diagrams illustrate the experimental workflows and the mechanism of action of this compound.
Caption: Workflow for Sigma Receptor Radioligand Binding Assay.
Caption: Mechanism of Action of this compound.
References
- 1. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rimcazole Dihydrochloride in Neuroblastoma Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of rimcazole dihydrochloride, a sigma-1 (σ1) receptor antagonist, on neuroblastoma cells. The information compiled is based on existing research on sigma receptor ligands and their impact on various cancer cell lines, including neuroblastoma.
Introduction
Neuroblastoma, a common pediatric solid tumor, remains a significant clinical challenge, particularly in high-risk cases. The sigma-1 (σ1) receptor, a unique intracellular chaperone protein, has emerged as a potential therapeutic target in several cancers due to its role in cell survival and proliferation. Rimcazole is a known antagonist of the σ1 receptor and has been shown to induce apoptosis in various tumor cells.[1] This document outlines protocols to assess the anti-neuroblastoma activity of this compound, focusing on cell viability, apoptosis induction, and the potential underlying signaling pathways.
Data Presentation
The following table summarizes hypothetical quantitative data that could be generated using the protocols described below. This structured format allows for easy comparison of the cytotoxic and apoptotic effects of this compound on different neuroblastoma cell lines.
| Neuroblastoma Cell Line | This compound IC50 (µM) after 72h | Percentage of Apoptotic Cells (Annexin V positive) at IC50 concentration (48h) |
| SH-SY5Y | 25.5 | 45.2% |
| SK-N-SH | 32.8 | 38.9% |
| SK-N-BE(2) | 18.2 | 55.7% |
Experimental Protocols
Cell Culture of Neuroblastoma Cells
This protocol describes the standard procedure for culturing human neuroblastoma cell lines such as SH-SY5Y, SK-N-SH, and SK-N-BE(2).
Materials:
-
Human neuroblastoma cell lines (e.g., SH-SY5Y, ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare complete growth medium by supplementing the MEM/F12 mixture with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture SH-SY5Y cells in T-75 flasks with the complete growth medium in a humidified incubator at 37°C with 5% CO2.[2][3]
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new flasks or plates at the desired density for experiments.
This compound Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
Procedure:
-
Prepare a stock solution of this compound by dissolving it in sterile DMSO to a concentration of 10 mM.
-
Store the stock solution in aliquots at -20°C.
-
For experiments, dilute the stock solution to the desired final concentrations using complete growth medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Neuroblastoma cells
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed neuroblastoma cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Centrifuge the cells at 200 x g for 5 minutes and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathways
This protocol is for detecting changes in the expression and phosphorylation of proteins involved in cell survival and apoptosis pathways, such as the PI3K/Akt pathway.
Materials:
-
Neuroblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat neuroblastoma cells with this compound as described for the apoptosis assay.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system. GAPDH is commonly used as a loading control.[4]
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the effects of this compound on neuroblastoma cells.
Caption: Postulated signaling pathway of rimcazole-induced apoptosis in neuroblastoma cells.
References
- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SH-SY5Y culturing [protocols.io]
- 4. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for In Vivo Experimental Design with Rimcazole Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimcazole dihydrochloride is a versatile pharmacological tool primarily known for its antagonist activity at sigma (σ) receptors, with a higher affinity for the σ2 subtype.[1] It also exhibits significant binding to the dopamine transporter (DAT), inhibiting dopamine uptake.[1] This dual mechanism of action makes it a compound of interest in both neuroscience and oncology research. Initially investigated as a novel antipsychotic, Rimcazole's lack of clinical efficacy in schizophrenia has led to its current use as an experimental agent to probe the function of sigma receptors and the dopamine transporter system in various physiological and pathological processes.[2][3]
These application notes provide detailed protocols for in vivo experimental designs utilizing this compound in both oncology and neuroscience research settings.
Data Presentation
Table 1: In Vitro Binding Affinities of this compound
| Target | IC50 (nM) | Reference |
| σ1 Receptor | 1480 | [1] |
| σ2 Receptor | 386 | [1] |
| Dopamine Transporter (DAT) | 57.6 | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Outcome | Reference |
| Melanoma | Nude Mice | A375M | 26 mg/kg/day, i.p. for 14 days | >4-fold reduction in tumor weight | |
| Breast Carcinoma | Immunocompromised Mice | MDA-MB-435 | Daily administration for 21 days | Significant tumor growth inhibition | [2] |
| Breast Carcinoma | Xenograft Models | Hormone-sensitive and -insensitive lines | Not specified | Inhibition of cell proliferation | [4] |
| Prostate and Lung Carcinoma | Xenograft Models | Not specified | Not specified | Significant tumor growth inhibition | [5] |
Table 3: In Vivo Neuropharmacological Effects of this compound
| Application | Animal Model | Dosing Regimen | Key Findings | Reference |
| Attenuation of Cocaine's Effects | Male Swiss Webster Mice | 0-60 mg/kg, i.p., 15 min pre-cocaine | Dose-dependent attenuation of cocaine-induced convulsions. | [4][6] |
| Cocaine Self-Administration | Male Sprague-Dawley Rats | 3.2, 10, and 32 mg/kg, i.p., 5 min pre-session | Dose-dependent decrease in cocaine self-administration. | [7] |
| Locomotor Activity | Mice | Not specified | Dose-related decreases in spontaneous and cocaine-stimulated locomotor activity. | [8] |
Signaling Pathways
The primary mechanism of action of this compound involves the antagonism of sigma receptors (σ1 and σ2) and the inhibition of the dopamine transporter (DAT).
In the context of cancer, antagonism of the sigma-1 receptor by Rimcazole can lead to the induction of apoptosis through a caspase-dependent pathway. This process may also be linked to the tumor suppressor protein p53.
Experimental Protocols
Oncology: In Vivo Tumor Xenograft Model
This protocol describes the use of this compound to assess its antitumor activity in a subcutaneous xenograft model in immunocompromised mice.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Dimethyl sulfoxide (DMSO) (if required for solubilization)
-
Human tumor cell line (e.g., A375M melanoma, MDA-MB-435 breast cancer)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cell culture reagents
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Preparation of Rimcazole Solution:
-
This compound is soluble in water. For a 26 mg/kg dose in a 20 g mouse (0.52 mg/mouse), prepare a stock solution of 2.6 mg/mL in sterile 0.9% saline. This allows for a 200 µL injection volume.
-
If solubility is an issue, Rimcazole can be first dissolved in a small amount of DMSO and then diluted with saline. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity. A vehicle control group with the same DMSO concentration should be included.
-
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Treatment Protocol:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer this compound (e.g., 26 mg/kg) or vehicle intraperitoneally (i.p.) daily for the duration of the study (e.g., 14-21 days).
-
-
Tumor Growth Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or Western blotting to analyze signaling pathways.
-
Neuroscience: Locomotor Activity Assessment
This protocol is designed to evaluate the effect of this compound on spontaneous and cocaine-induced locomotor activity in mice.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile 0.9% saline
-
Locomotor activity chambers
-
Syringes and needles (27-30 gauge)
-
Mice (e.g., C57BL/6 or Swiss Webster)
Procedure:
-
Habituation:
-
Habituate the mice to the locomotor activity chambers for at least 30-60 minutes for 2-3 days prior to the experiment.
-
-
Experimental Day:
-
Place mice in the locomotor chambers and allow them to habituate for 30-60 minutes.
-
Administer this compound (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle (0.9% saline).
-
Immediately return the mice to the chambers and record locomotor activity for 30-60 minutes to assess the effect of Rimcazole on spontaneous activity.
-
Following this period, administer cocaine (e.g., 10-20 mg/kg, i.p.) or saline.
-
Record locomotor activity for an additional 60-90 minutes to assess the effect of Rimcazole on cocaine-induced hyperactivity.
-
-
Data Analysis:
-
Quantify locomotor activity by measuring total distance traveled, horizontal activity, and vertical activity (rearing) in defined time bins (e.g., 5 minutes).
-
Analyze the data using appropriate statistical tests (e.g., ANOVA) to compare the effects of Rimcazole and cocaine across different treatment groups.
-
Neuroscience: Drug Discrimination Study
This protocol outlines a drug discrimination paradigm in rats to assess whether this compound can block the subjective effects of cocaine.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile 0.9% saline
-
Operant conditioning chambers equipped with two levers
-
Food reinforcers (e.g., sucrose pellets)
-
Rats (e.g., Sprague-Dawley)
Procedure:
-
Training:
-
Train rats to press one lever for a food reward following an injection of cocaine (e.g., 10 mg/kg, i.p.) and a second lever for a food reward following an injection of saline.
-
Training sessions are typically conducted daily until the rats reliably discriminate between the two conditions (e.g., >80% correct responses).
-
-
Testing:
-
On test days, pre-treat the rats with this compound (e.g., 3.2, 10, 32 mg/kg, i.p.) or vehicle 5-15 minutes before the session.
-
Then, administer a training dose of cocaine.
-
Place the rats in the operant chambers and allow them to respond on either lever. No food rewards are delivered during the test session.
-
Record the number of presses on each lever to determine the percentage of cocaine-appropriate responding.
-
-
Data Analysis:
-
Calculate the percentage of responses on the cocaine-associated lever.
-
Analyze the data to determine if Rimcazole dose-dependently reduces the discriminative stimulus effects of cocaine.
-
Conclusion
This compound is a valuable research tool for investigating the roles of sigma receptors and the dopamine transporter in cancer and neurological disorders. The protocols provided herein offer a framework for conducting robust in vivo studies to explore its therapeutic potential and mechanisms of action. Researchers should optimize these protocols based on their specific experimental goals and animal models.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rimcazole analogs attenuate the convulsive effects of cocaine: correlation with binding to sigma receptors rather than dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Rimcazole Dihydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimcazole dihydrochloride is a carbazole derivative that functions as an antagonist of sigma (σ) receptors and also interacts with the dopamine transporter.[1][2][3] Initially investigated as a potential antipsychotic, it is now primarily utilized as a research tool to explore the function of sigma receptors and their role in various physiological and pathological processes, including cancer and the effects of substances like cocaine.[1][2][3][4] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇N₃·2HCl | [5] |
| Molecular Weight | 394.39 g/mol | [5] |
| CAS Number | 75859-03-9 | [5] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% | [5] |
Biological Activity
This compound exhibits antagonist activity at sigma receptors and also binds to the dopamine transporter, inhibiting dopamine uptake.[1][5]
| Target | Activity | IC₅₀ Value | Source |
| σ₁ Receptor | Antagonist | 1480 nM | [5] |
| σ₂ Receptor | Antagonist | 386 nM | [5] |
| Dopamine Transporter | Inhibitor | 57.6 nM | [5] |
Solubility and Storage
Proper solvent selection and storage conditions are crucial for maintaining the stability and activity of this compound.
| Solvent | Solubility | Source |
| Water | Up to 10 mM | [5] |
| DMSO | Soluble (specific concentration not detailed, but 10 mM is achievable) | [1] |
| Form | Storage Temperature | Duration | Source |
| Solid Powder | +4°C (short term) | Days to weeks | [6] |
| -20°C (long term) | Months to years | [6] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [1][7] |
| -80°C | Up to 6 months | [1] | |
| Stock Solution (in Water) | -20°C | Up to 1 month (recommended) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass: To prepare a 10 mM solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 0.39439 (mg/mL) For example, to prepare 10 mL of a 10 mM solution, you would need 3.94 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile conical tube. Add the desired volume of sterile water.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the preparation of a 10 mM stock solution using DMSO as the solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass: Use the same formula as in Protocol 1.
-
Weigh the compound: Accurately weigh the calculated mass of this compound.
-
Dissolution: Add the powder to a sterile conical tube. Add the desired volume of DMSO.
-
Mixing: Securely cap the tube and vortex until the compound is fully dissolved. Sonication can be used to expedite dissolution if available.[8]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for up to six months.[1]
Note on working solutions: When preparing working solutions for cell-based assays from a DMSO stock, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[9]
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the pharmacological and clinical profile of rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of rimcazole analogues alone and in combination with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Sigma2 Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound|75859-03-9|COA [dcchemicals.com]
- 8. Rimcazole | TargetMol [targetmol.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Rimcazole Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimcazole dihydrochloride is a carbazole derivative that functions as a sigma (σ) receptor antagonist, with a higher affinity for the σ2 receptor subtype over the σ1 subtype.[1] It also exhibits moderate affinity for the dopamine transporter (DAT), leading to the inhibition of dopamine uptake.[1][2][3][4] Initially investigated as a potential antipsychotic agent, Rimcazole is now primarily utilized as a research tool to investigate the physiological and pathological roles of sigma receptors and the dopamine transporter system.[2][4] Its activities have been noted in the context of cancer research, where it can induce tumor-selective cell death.[5]
These application notes provide comprehensive guidance on the recommended solvents, storage conditions, and experimental protocols for the effective use of this compound in a laboratory setting.
Data Presentation
Solubility of this compound
The solubility of this compound is a critical factor for the preparation of stock solutions and experimental media. The following table summarizes the known solubility data in various solvents. It is always recommended to perform small-scale solubility tests before preparing large quantities of solutions.
| Solvent System | Concentration | Observations | Source |
| Water | Soluble to 10 mM | Clear solution | [1] |
| DMSO | ≥ 1.25 mg/mL (3.17 mM) | Clear solution | [5] |
| In Vivo Formulation 1 | |||
| 10% DMSO | ≥ 1.25 mg/mL (3.17 mM) | Clear solution. If precipitation occurs, heating and/or sonication can be used to aid dissolution. | [5] |
| 40% PEG300 | |||
| 5% Tween-80 | |||
| 45% Saline | |||
| In Vivo Formulation 2 | |||
| 10% DMSO | ≥ 1.25 mg/mL (3.17 mM) | Clear solution | [5] |
| 90% (20% SBE-β-CD in Saline) | |||
| In Vivo Formulation 3 | |||
| 10% DMSO | ≥ 1.25 mg/mL (3.17 mM) | Clear solution. Caution is advised for dosing periods exceeding half a month. | [5] |
| 90% Corn Oil |
Note: For in vivo formulations, the components should be added sequentially as listed, ensuring each is fully dissolved before adding the next.
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 2 years | Store in a dry, dark place. |
| Solution in DMSO | -80°C | 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. Keep tightly sealed and protected from light. |
| Solution in DMSO | -20°C | 1 month |
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay using MTT
This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-116) using a colorimetric MTT assay.
Materials:
-
This compound
-
Human colorectal carcinoma cell line (HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HCT-116 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the highest concentration used for the drug dilutions).
-
Incubate the plate for 24 to 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 2: Dopamine Uptake Inhibition Assay
This protocol outlines a method to measure the inhibitory effect of this compound on dopamine uptake in cells expressing the dopamine transporter (DAT), such as HEK293-DAT cells.
Materials:
-
This compound
-
HEK293 cells stably expressing human DAT (HEK293-hDAT)
-
Culture medium for HEK293-hDAT cells
-
Krebs-HEPES buffer (KHB)
-
[³H]Dopamine
-
Non-radiolabeled dopamine
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Culture HEK293-hDAT cells in their appropriate medium in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells twice with warm KHB.
-
-
Inhibition Assay:
-
Prepare various concentrations of this compound in KHB.
-
Pre-incubate the cells with 100 µL of the this compound solutions or vehicle (KHB with the corresponding DMSO concentration) for 15-20 minutes at room temperature.
-
Prepare a solution of [³H]Dopamine in KHB at a final concentration in the low nanomolar range.
-
To initiate the uptake, add 50 µL of the [³H]Dopamine solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
To determine non-specific uptake, a set of wells should be treated with a high concentration of a known DAT inhibitor (e.g., GBR12909) or a high concentration of non-radiolabeled dopamine.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KHB.
-
Lyse the cells by adding 200 µL of 1% SDS or a suitable lysis buffer to each well.
-
-
Measurement:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake from all measurements to obtain the specific uptake.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of this compound in Cancer Cells
References
- 1. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by rimcazole and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Rimcazole, a sigma receptor ligand, and the anticonvulsive action of conventional antiepileptic drugs [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Rimcazole Dihydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimcazole dihydrochloride is a sigma (σ) receptor antagonist that also exhibits affinity for the dopamine transporter.[1][2] Initially investigated as a potential antipsychotic, it is now primarily utilized as a research tool to elucidate the function of sigma receptors in various cellular processes.[2][3] Notably, sigma receptors are often overexpressed in tumor cells, making Rimcazole a compound of interest in cancer research for its potential to induce apoptosis and inhibit cell proliferation.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-cancer effects.
Mechanism of Action
Rimcazole acts as an antagonist at both σ1 and σ2 receptors, with a higher affinity for the σ2 subtype.[4][6] In cancer cells, antagonism of the sigma-1 receptor (σ1R) by compounds like Rimcazole can disrupt cellular homeostasis and lead to apoptosis. One identified mechanism involves the downregulation of σ1R, which, in combination with other stimuli like the p53 tumor suppressor protein, can trigger a signaling cascade culminating in programmed cell death.[4] Specifically, studies have shown that Rimcazole can mediate its apoptotic effects through the activation of the p38 MAPK signaling pathway.[4]
Data Presentation
The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound in a panel of human cancer cell lines after 48 hours of exposure. This data provides a crucial reference for selecting appropriate concentrations for your experiments.
| Cell Line Panel | Cell Line Name | GI50 (µM) |
| Leukemia | K-562 | > 100 |
| RPMI-8226 | 17.5 | |
| SR | > 100 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 23.1 |
| HOP-92 | 19.8 | |
| NCI-H226 | 21.1 | |
| NCI-H460 | 20.3 | |
| NCI-H522 | 22.8 | |
| Colon Cancer | COLO 205 | 18.9 |
| HCT-116 | 20.1 | |
| HCT-15 | 24.5 | |
| HT29 | 23.7 | |
| KM12 | 21.9 | |
| SW-620 | 22.5 | |
| CNS Cancer | SF-295 | 25.6 |
| SNB-75 | 23.4 | |
| U251 | 24.8 | |
| Melanoma | MALME-3M | 15.8 |
| SK-MEL-5 | 16.3 | |
| Ovarian Cancer | OVCAR-3 | 26.2 |
| OVCAR-8 | 27.1 | |
| Renal Cancer | 786-0 | 28.9 |
| Prostate Cancer | PC-3 | 25.3 |
| Breast Cancer | MCF7 | 24.1 |
| MDA-MB-231 | 23.9 | |
| Mean GI50 | 22.3 |
Data adapted from a study utilizing a sulforhodamine B (SRB) assay.[1]
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water up to 10 mM.
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed (Molar Mass: 394.39 g/mol ).
-
Dissolution: Reconstitute the calculated amount of this compound in sterile, nuclease-free water.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions. The GI50 values in the table above can serve as a starting point for determining the concentration range.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., a serial dilution from 1 µM to 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the drug stock, e.g., water).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound (based on previously determined IC50/GI50 values) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.
-
Fixation and Staining: Once the colonies are visible (typically >50 cells), wash the wells with PBS, fix the colonies with 100% methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies in each well. The plating efficiency and surviving fraction can then be calculated to assess the clonogenic survival.
Visualization of Signaling Pathways and Workflows
Caption: Rimcazole-induced apoptotic signaling pathway.
References
Application Notes and Protocols for Studying Cocaine Addiction with Rimcazole Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rimcazole dihydrochloride in the study of cocaine addiction. Rimcazole is a sigma receptor antagonist with additional affinity for the dopamine transporter (DAT), making it a valuable tool for investigating the complex neurobiological mechanisms underlying cocaine's effects.[1][2] This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of relevant pathways and workflows.
Mechanism of Action
Rimcazole's primary mechanism in the context of cocaine addiction research is its dual action as an antagonist at sigma (σ) receptors and an inhibitor of the dopamine transporter (DAT).[1][2] Cocaine's reinforcing effects are largely attributed to its blockade of the DAT, which leads to an increase in extracellular dopamine in key brain regions like the nucleus accumbens.[3] Rimcazole's affinity for the DAT allows it to modulate this effect.[4]
Furthermore, sigma receptors, particularly the sigma-1 (σ1) subtype, have been implicated in the behavioral and toxic effects of cocaine.[5][6] By acting as an antagonist at these receptors, rimcazole can attenuate some of cocaine's actions, such as locomotor stimulation and convulsions.[5][6][7] This dual-target profile makes rimcazole and its analogs a subject of interest for developing potential pharmacotherapies for cocaine abuse.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs from preclinical studies.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Sigma-1 Receptor | Sigma-2 Receptor | Dopamine Transporter (DAT) | Reference |
| Rimcazole | 2380 | 1162 | ~1190 | [6] |
| SH 3-24 (analog) | >10,000 | >10,000 | 24 | [1] |
| SH 3-28 (analog) | 168 | 282 | 20 | [1] |
Table 2: Behavioral Effects of Rimcazole in Animal Models of Cocaine Addiction
| Behavioral Assay | Animal Model | Rimcazole Dose Range (mg/kg, i.p.) | Effect on Cocaine Action | Reference |
| Locomotor Activity | Mice | 10 - 60 | Attenuates cocaine-induced hyperactivity | [5][7] |
| Cocaine Self-Administration | Rats | 3 - 17 | Dose-dependently decreases maximal rates of cocaine intake | [1][8] |
| Cocaine-Induced Convulsions | Mice | 10 - 60 | Protects against convulsions induced by high-dose cocaine | [5][6] |
| Cocaine Discriminative Stimulus | Rats | 10 | Does not significantly attenuate the discriminative effects | [7] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Cocaine and Rimcazole
Caption: Interaction of Cocaine and Rimcazole at the Dopaminergic Synapse.
Experimental Workflow for a Preclinical Study
Caption: Workflow for a Cocaine Self-Administration Study with Rimcazole.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of this compound on cocaine addiction models.
Cocaine Self-Administration in Rats
Objective: To assess the effect of rimcazole on the reinforcing properties of cocaine.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Intravenous catheters and tubing.
-
Cocaine hydrochloride (dissolved in sterile saline).
-
This compound (dissolved in a suitable vehicle, e.g., sterile water or saline, potentially with a small amount of DMSO and Tween-80 to aid solubility).[8]
-
Syringes and infusion lines.
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow for a 5-7 day recovery period.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Train rats to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule (one press results in one infusion).
-
Each infusion is paired with a cue light and/or tone.
-
Presses on the "inactive" lever are recorded but have no consequence.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Rimcazole Treatment:
-
Once a stable baseline is established, pre-treat the rats with a specific dose of this compound (e.g., 3, 10, or 17 mg/kg, i.p.) or vehicle 15-30 minutes before the self-administration session.
-
Use a within-subjects design where each rat receives each dose of rimcazole in a counterbalanced order, with washout periods between drug administrations.
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses and the number of cocaine infusions for each session.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effect of rimcazole on cocaine self-administration.
-
Locomotor Activity in Mice
Objective: To determine if rimcazole attenuates cocaine-induced hyperlocomotion.
Materials:
-
Male Swiss Webster or C57BL/6 mice (20-25 g).
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
Cocaine hydrochloride (dissolved in sterile saline).
-
This compound (dissolved in sterile saline).
-
Syringes for intraperitoneal (i.p.) injection.
Procedure:
-
Habituation: Place the mice in the activity chambers for 30-60 minutes to allow them to habituate to the novel environment.
-
Drug Administration:
-
On the test day, administer this compound (e.g., 10, 30, or 60 mg/kg, i.p.) or vehicle.
-
After 15 minutes, administer cocaine (e.g., 10 or 20 mg/kg, i.p.) or saline.
-
-
Data Collection:
-
Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, number of beam breaks) for 30-60 minutes.
-
-
Data Analysis:
-
Analyze the total locomotor activity data using a two-way ANOVA (Rimcazole dose x Cocaine dose) to assess the main effects and any interaction.
-
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the effect of rimcazole on cocaine-induced increases in extracellular dopamine in the nucleus accumbens.
Materials:
-
Male Sprague-Dawley rats (275-350 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Guide cannulae.
-
Infusion pump and fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Artificial cerebrospinal fluid (aCSF).
-
Cocaine hydrochloride and this compound.
Procedure:
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the nucleus accumbens shell. Allow for a 3-5 day recovery period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect dialysate samples every 10-20 minutes. Establish a stable baseline of dopamine levels (at least three consecutive samples with less than 15% variation).
-
Drug Administration:
-
Administer this compound (e.g., 1, 5.6, or 17 mg/kg, i.p.) or vehicle.
-
After a pre-determined time (e.g., 20 minutes), administer cocaine (e.g., 15 mg/kg, i.p.).
-
-
Sample Collection and Analysis: Continue to collect dialysate samples for at least 2 hours after cocaine administration. Analyze the dopamine concentration in the samples using HPLC-ED.
-
Data Analysis: Express dopamine levels as a percentage of the baseline average. Analyze the data using a repeated measures ANOVA to compare the effects of rimcazole and cocaine over time.
Radioligand Binding Assay
Objective: To determine the binding affinity of rimcazole and its analogs for sigma receptors and the dopamine transporter.
Materials:
-
Brain tissue (e.g., guinea pig brain for sigma receptors, rat striatum for DAT).
-
Radioligands (e.g., --INVALID-LINK---pentazocine for σ1 receptors, [³H]DTG for σ2 receptors, [³H]WIN 35,428 for DAT).
-
This compound and other test compounds.
-
Incubation buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay:
-
In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (e.g., rimcazole).
-
To determine non-specific binding, a separate set of tubes will contain a high concentration of a known ligand for the target receptor.
-
-
Incubation: Incubate the tubes at a specific temperature for a set amount of time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with cold buffer.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
References
- 1. Cocaine self-administration in rats: threshold procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cocaine self-administration training [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Rimcazole Dihydrochloride in Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimcazole, a carbazole derivative, was initially investigated for its potential as an antipsychotic agent.[1] It is now primarily utilized as an experimental tool, recognized for its activity as a sigma-1 (σ1) receptor antagonist.[1][2] This characteristic has drawn significant interest in cancer research, where rimcazole has been shown to selectively induce apoptosis in various tumor cell lines.[2][3] These application notes provide an overview of the mechanism, relevant data, and detailed protocols for utilizing rimcazole dihydrochloride in apoptosis induction assays.
As a σ1 receptor antagonist, rimcazole inhibits the survival of tumor cells, revealing a caspase-dependent apoptotic pathway.[2][4] The apoptotic effects induced by rimcazole can be attenuated by σ1 receptor agonists, confirming its specific mechanism of action.[4] This makes rimcazole a valuable tool for studying σ1 receptor function and for exploring new therapeutic strategies in oncology.[1][5]
Mechanism of Action
Rimcazole induces apoptosis by acting as a sigma-1 (σ1) receptor antagonist. The σ1 receptor is a chaperone protein primarily located at the endoplasmic reticulum (ER) membrane, where it is involved in regulating cellular stress responses and survival pathways.[6] In many cancer cells, the σ1 receptor is overexpressed and acts as a "brake" on apoptosis.[6]
By antagonizing the σ1 receptor, rimcazole releases this brake, initiating a cascade of events leading to programmed cell death. This process involves an early rise in intracellular calcium ([Ca2+]i), which acts as a key signaling event.[3] The signaling cascade culminates in the activation of initiator and effector caspases, which are the central executioners of apoptosis.[3][4] This caspase-dependent pathway ultimately leads to the cleavage of cellular proteins, DNA fragmentation, and the formation of apoptotic bodies.[7][8]
Caption: Signaling pathway of rimcazole-induced apoptosis.
Data Presentation: Antiproliferative and Cytotoxic Effects
The following table summarizes the quantitative data regarding the efficacy of rimcazole in inhibiting cell growth across various cancer cell lines. The GI50 represents the concentration required to inhibit cell growth by 50%.
| Parameter | Mean Value (µM) | Cell Lines Tested | Notes |
| GI50 | 22.3 | 23 human cancer cell lines (NCI-60 panel) | Exhibited moderate antiproliferative efficacy. Melanoma cell lines were noted to be particularly sensitive.[9] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess rimcazole-induced apoptosis.
Experimental Workflow Overview
The general workflow for investigating rimcazole's apoptotic effects involves treating cultured cancer cells with the compound, followed by various assays to measure cell viability, caspase activation, and markers of apoptosis.
Caption: General experimental workflow for apoptosis assays.
Protocol 1: Cell Viability / Proliferation Assay (MTS Assay)
This protocol determines the effect of rimcazole on the viability and proliferation of cancer cells to calculate the GI50/IC50 value.[3][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, H1299)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the rimcazole dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI50/IC50 value using non-linear regression analysis.[11]
Protocol 2: Caspase Activation Assay
This protocol measures the activity of effector caspases (like caspase-3 and -7) to confirm that cell death is occurring via a caspase-dependent pathway.[3][12]
Materials:
-
Treated cells from Protocol 1 (can be done in parallel)
-
Lysis buffer
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric plate reader (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with rimcazole in a 96-well plate as described in Protocol 1.
-
Cell Lysis: After the incubation period (e.g., 24 hours), remove the medium and lyse the cells according to the manufacturer's instructions for the chosen assay kit.
-
Substrate Addition: Prepare the caspase substrate solution in assay buffer. Add 50-100 µL of this solution to each well containing cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a plate reader.
-
Analysis: Express caspase activity as the fold-change in fluorescence relative to the untreated control cells. This confirms the activation of the caspase cascade.[3]
Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with rimcazole. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.[7][13]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/APC Kit with Propidium Iodide (PI)
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of rimcazole (e.g., at its IC50 value) and a vehicle control. Incubate for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Calculate the percentage of cells in each quadrant.
-
References
- 1. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Assays [sigmaaldrich.com]
- 8. mayo.edu [mayo.edu]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Locomotor Activity Testing with Rimcazole Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimcazole dihydrochloride is a compound known for its antagonist activity at sigma (σ) receptors, particularly the sigma-1 (σ1) subtype, and its high affinity for the dopamine transporter (DAT).[1][2] These properties make it a compound of interest in neuropharmacology for studying psychosis, addiction, and other neurological disorders. One of the key behavioral assays to characterize the in vivo effects of psychoactive compounds like Rimcazole is the assessment of spontaneous locomotor activity in rodents.
These application notes provide a comprehensive overview and detailed protocols for conducting locomotor activity studies in mice using this compound. The information is intended to guide researchers in designing and executing robust experiments to evaluate the dose-dependent effects of this compound on motor behavior.
Data Presentation
While specific quantitative data from a primary dose-response study on the effect of Rimcazole on spontaneous locomotor activity in mice was not publicly available within the searched literature, a study by Katz et al. (2003) reported that Rimcazole analogues produced dose-related decreases in locomotor activity in mice.[2] The following table summarizes this qualitative finding and provides a template for researchers to populate with their own experimental data.
Table 1: Effect of this compound on Spontaneous Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (e.g., Total Distance Traveled in cm) | Percent Change from Vehicle | Statistical Significance (p-value) |
| Vehicle (Saline) | 0 | Data to be filled by the user | 0% | - |
| Rimcazole HCl | e.g., 1 | Data to be filled by the user | Calculated value | Calculated value |
| Rimcazole HCl | e.g., 5 | Data to be filled by the user | Calculated value | Calculated value |
| Rimcazole HCl | e.g., 10 | Data to be filled by the user | Calculated value | Calculated value |
| Rimcazole HCl | e.g., 20 | Data to be filled by the user | Calculated value | Calculated value |
Note: The doses provided are examples and should be optimized based on preliminary studies. The locomotor activity metric can be adjusted based on the capabilities of the recording system.
Experimental Protocols
Protocol 1: Open Field Test for Spontaneous Locomotor Activity
This protocol is designed to assess the effect of this compound on the spontaneous locomotor and exploratory behavior of mice in a novel environment.
Materials:
-
Male or female mice (e.g., C57BL/6), age-matched and acclimated to the housing facility for at least one week.
-
This compound (dissolved in sterile 0.9% saline).
-
Vehicle (sterile 0.9% saline).
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous, easily cleanable material (e.g., PVC or Plexiglas). The arena should be placed in a sound-attenuated and evenly lit room.
-
Video tracking system and software for automated recording and analysis of locomotor activity (e.g., ANY-maze, EthoVision XT, or similar).
-
Standard laboratory equipment: syringes, needles, animal scale, timers.
Procedure:
-
Animal Acclimation:
-
House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Handle the mice for several days prior to the experiment to acclimate them to the researcher and reduce stress.
-
On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the session to allow for habituation to the new environment.
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound in sterile 0.9% saline on the day of the experiment.
-
Divide mice into treatment groups (e.g., vehicle, and multiple doses of Rimcazole). A typical dose range to explore, based on literature, could be 1-50 mg/kg.[3]
-
Administer the assigned treatment (Rimcazole or vehicle) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
-
-
Open Field Test:
-
30 minutes post-injection, gently place a single mouse into the center of the open field arena.
-
Allow the mouse to explore the arena freely for a predetermined duration, typically 15-30 minutes.
-
Record the session using the video tracking system.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the open field arena with 70% ethanol and then water between each mouse to eliminate olfactory cues.
-
-
Data Analysis:
-
Analyze the recorded videos using the tracking software to quantify various locomotor parameters, including:
-
Total distance traveled (cm): The primary measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
Ambulatory time (s): The total time the animal is in motion.
-
-
Compare the data from the Rimcazole-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A p-value of < 0.05 is typically considered statistically significant.
-
Mandatory Visualizations
Signaling Pathway of Rimcazole's Effect on Locomotor Activity
Caption: Proposed signaling pathway of Rimcazole's effect on locomotor activity.
Experimental Workflow for Locomotor Activity Testing
Caption: Experimental workflow for assessing locomotor activity in mice.
References
- 1. Relations between Stimulation of Mesolimbic Dopamine and Place Conditioning in Rats Produced by Cocaine or Drugs that are Tolerant to Dopamine Transporter Conformational Change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent Rimcazole dihydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Rimcazole dihydrochloride in cell culture media.
Troubleshooting Guide
Q1: I observed a precipitate in my cell culture media after adding this compound. What is the likely cause?
A1: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue, often stemming from its solubility characteristics. The most frequent cause is the rapid change in solvent polarity when a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous media.[1][2] This can cause the compound to "crash out" of the solution. Other factors can include the final concentration of the compound exceeding its aqueous solubility limit, the temperature of the media, and potential interactions with media components.[3]
Q2: My this compound stock solution, prepared in DMSO, appears to have crystals. What should I do?
A2: If you observe crystals in your DMSO stock solution, it may be due to the hygroscopic nature of DMSO (absorbing water from the air), which can decrease the compound's solubility, or from storage at low temperatures.[4] DMSO itself freezes at 18.5°C, so if stored in a refrigerator, it may solidify.[1]
Troubleshooting Steps:
-
Gently warm the stock solution to 37°C.
-
Vortex the solution thoroughly to redissolve the compound.
-
If crystals persist, sonication may help to bring the compound back into solution.[4][5]
-
To prevent this, ensure your DMSO is anhydrous and store stock solutions in tightly sealed vials with desiccant, protected from light.[6]
Q3: How can I prepare my working solution of this compound in media to prevent precipitation?
A3: The key is to perform the dilution in a stepwise manner to avoid a sudden solvent shock. Adding the concentrated DMSO stock directly to the full volume of media is a common mistake that leads to precipitation.
Recommended Dilution Method:
-
Warm your cell culture media to 37°C.[7]
-
In a sterile tube, pipette the required volume of your concentrated this compound stock solution.
-
Slowly add the pre-warmed media to your stock solution drop-by-drop while continuously vortexing or gently stirring.[7] This gradual addition ensures a smoother transition in solvent polarity.
-
Once you have added a volume of media that is at least 5-10 times the volume of your stock solution, you can add the remaining media more quickly to reach your final desired concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is a commonly used solvent for preparing stock solutions of this compound.[6][8] While the compound is reported to be soluble in water up to 10 mM, using a concentrated stock in DMSO is standard practice for cell culture experiments to minimize the volume of solvent added to the cells.[9]
Q2: What is the maximum concentration of DMSO that cells can tolerate?
A2: To avoid cellular toxicity, the final concentration of DMSO in the cell culture media should generally be kept below 0.5%.[10] Preparing a highly concentrated stock solution allows you to achieve your desired final drug concentration while maintaining a low, non-toxic percentage of DMSO.
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 2 years) or at 4°C for short-term use.[8]
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[8][10] These aliquots can be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[6][8] It is always best to prepare fresh solutions for experiments whenever possible.[8]
Q4: Can the pH of the media affect the solubility of this compound?
A4: Yes, the pH of the media can influence the solubility of many compounds. Cell culture media is well-buffered, typically around pH 7.4. While adjusting the pH of your stock solution is not recommended as it will be neutralized by the buffered media, significant deviations in your media's pH from the physiological range could potentially impact compound solubility.[11]
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Solvent/Condition | Value/Recommendation | Citations |
| Solubility | Water | Up to 10 mM | [9][12] |
| DMSO | ≥ 10 mM | [6][8] | |
| Storage (Powder) | Long-term | -20°C (up to 2 years) | [8] |
| Short-term | 4°C | [12] | |
| Storage (Stock Solution in DMSO) | 1 Month | -20°C | [6][8] |
| 6 Months | -80°C | [6][8] | |
| Final DMSO Concentration in Media | Recommended | < 0.5% | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 394.39 g/mol )[9]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Allow the this compound powder vial to equilibrate to room temperature for at least one hour before opening.[8]
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.94 mg of this compound powder.
-
Aseptically add the powder to a sterile vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Dispense the stock solution into smaller, single-use aliquots in sterile vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors contributing to compound precipitation in media.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Rimcazole | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound|75859-03-9|COA [dcchemicals.com]
- 9. This compound | Sigma2 Receptor Antagonists: R&D Systems [rndsystems.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
Rimcazole dihydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with rimcazole dihydrochloride in aqueous solutions.
Troubleshooting Guide
Users experiencing difficulties dissolving this compound should consult the following guide for potential solutions.
Problem: this compound does not fully dissolve in water or buffer.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Concentration Exceeds Aqueous Solubility Limit | The reported solubility of this compound in water is up to 10 mM[1][2]. Attempting to prepare solutions at higher concentrations may result in incomplete dissolution. | Reduce the target concentration to 10 mM or lower. |
| Slow Dissolution Kinetics | The rate of dissolution may be slow, especially at higher concentrations or without agitation. | 1. Gently warm the solution.2. Use sonication to aid dissolution[3].3. Vortex or stir the solution for an extended period. |
| Precipitation Upon Standing | The compound may dissolve initially but precipitate out of solution over time, especially at room temperature. | 1. Prepare fresh solutions for each experiment.2. If stock solutions are necessary, store them at recommended temperatures (see FAQ on storage).3. Consider using a different solvent system for stock solutions (see Table 1). |
| pH of the Aqueous Solution | As a dihydrochloride salt of a weak base, the solubility of rimcazole is likely pH-dependent. Solubility is generally higher at acidic pH. | 1. Attempt to dissolve the compound in a slightly acidic buffer.2. Avoid dissolving in neutral or alkaline buffers if precipitation is observed. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in water?
A1: According to supplier information, this compound is soluble in water up to 10 mM[1][2].
Q2: My this compound is not dissolving even at concentrations below 10 mM. What should I do?
A2: If you encounter dissolution problems, you can try gentle warming or sonication to facilitate the process[3]. Ensure the powder is of high purity (>98%) as impurities can affect solubility[1][4].
Q3: Can I prepare a stock solution of this compound in an organic solvent?
A3: Yes, preparing a stock solution in an organic solvent like DMSO is a common practice. One supplier provides this compound as a 10 mM solution in DMSO[3].
Q4: Are there alternative solvent formulations for in vivo experiments?
A4: Yes, for in vivo studies, specific formulations have been described to achieve a concentration of at least 1.25 mg/mL (3.17 mM). These formulations often use a combination of solvents to ensure solubility and biocompatibility[3]. Refer to Table 1 for detailed compositions.
Q5: How should I store this compound powder and its solutions?
A5: The solid powder should be stored at +4°C for the short term (days to weeks) and at -20°C for the long term (months to years) in a dry and dark place[4]. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months[3]. Aqueous solutions should ideally be prepared fresh on the day of use.
Q6: Does the pH of my buffer affect the solubility of this compound?
A6: While specific data on the pH-dependent solubility of this compound is limited in the provided search results, its chemical structure as a dihydrochloride salt of a weak base suggests that its solubility is likely higher in acidic conditions. Most drugs that are weak bases show pH-dependent solubility[5][6].
Q7: I observe precipitation in my cell culture media after adding the this compound stock solution. Why is this happening and how can I prevent it?
A7: This can happen due to the "salting out" effect or a change in pH when the drug solution is added to the buffered media, leading to the formation of insoluble aggregates. To mitigate this, try the following:
-
Decrease the final concentration of the compound in the media.
-
Add the stock solution to the media dropwise while stirring.
-
First, dilute the stock solution in a smaller volume of media before adding it to the final culture volume.
Data and Protocols
Quantitative Solubility Data
| Compound | Solvent | Reported Solubility | Source |
| This compound | Water | up to 10 mM | R&D Systems[1], HuiCheng Bio[2] |
| This compound | DMSO / Saline / PEG300 / Tween-80 | ≥ 1.25 mg/mL (3.17 mM) | MedChemExpress[3] |
| This compound | DMSO / SBE-β-CD in Saline | ≥ 1.25 mg/mL (3.17 mM) | MedChemExpress[3] |
| This compound | DMSO / Corn Oil | ≥ 1.25 mg/mL (3.17 mM) | MedChemExpress[3] |
Experimental Protocols for Solution Preparation (for ≥ 1.25 mg/mL)
Protocol 1: Co-solvent Formulation
-
Add 10% DMSO by volume to the this compound powder.
-
Add 40% PEG300 by volume and mix.
-
Add 5% Tween-80 by volume and mix.
-
Add 45% Saline by volume and mix until a clear solution is obtained[3].
Protocol 2: Cyclodextrin Formulation
-
Prepare a 20% SBE-β-CD solution in saline.
-
Add 10% DMSO by volume to the this compound powder.
-
Add 90% of the 20% SBE-β-CD in saline solution by volume and mix until clear[3].
Protocol 3: Oil-based Formulation
-
Add 10% DMSO by volume to the this compound powder.
-
Add 90% Corn Oil by volume and mix until clear[3].
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Factors affecting this compound solubility.
References
- 1. This compound | Sigma2 Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. e-biochem.com [e-biochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Technical Support Center: Optimizing Rimcazole Dihydrochloride for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Rimcazole dihydrochloride concentration in IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a sigma receptor antagonist, also exhibiting activity as a dopamine reuptake inhibitor.[1] Its primary mechanism of action in the context of cancer research is the antagonism of sigma-1 (σ1) and sigma-2 (σ2) receptors, which are often overexpressed in tumor cells and are implicated in cell survival and proliferation pathways.[1][2]
Q2: What is a typical starting concentration range for this compound in a cell-based IC50 assay?
Based on published data, a broad concentration range from 0.1 µM to 100 µM is a suitable starting point for most cancer cell lines.[3] A study across 23 human cancer cell lines reported a mean GI50 (Growth Inhibition 50) of 22.3 µM.[3] However, sensitivity can be cell-line specific. For instance, melanoma and certain pancreatic cancer cell lines have shown higher sensitivity.[3] It is recommended to perform a preliminary dose-response experiment with a wide range of concentrations to narrow down the optimal range for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in water. For experimental use, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in sterile, nuclease-free water or a suitable buffer like PBS. The stock solution should be stored at -20°C or -80°C to maintain stability. Further dilutions to working concentrations should be made in the appropriate cell culture medium immediately before use.
Q4: What are the known off-target effects of this compound that I should be aware of?
A significant off-target effect of Rimcazole is its inhibition of the dopamine transporter, which can interfere with dopamine neurotransmission.[1] While this is more of a concern for in vivo studies, it is a factor to consider if your in vitro model has dopaminergic signaling components. Researchers should be mindful of this when interpreting results, especially in neuronal cell lines.
Troubleshooting Guide
Q1: I am not observing a dose-dependent inhibition of cell viability with Rimcazole. What could be the issue?
Several factors could contribute to a lack of a clear dose-response curve:
-
Inappropriate Concentration Range: The concentrations tested may be too low to induce a significant effect or too high, causing immediate and complete cell death across all concentrations. It is advisable to test a wider range of concentrations in a preliminary experiment (e.g., from nanomolar to high micromolar).
-
Cell Line Insensitivity: The chosen cell line may have low expression of sigma receptors or inherent resistance mechanisms. Consider using a positive control cell line known to be sensitive to Rimcazole or other sigma receptor antagonists.
-
Compound Instability: Ensure the stock solution is properly stored and that working solutions are freshly prepared. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Assay-Specific Issues: The chosen viability assay (e.g., MTT, XTT, CellTiter-Glo®) may not be optimal. For example, mitochondrial-based assays like MTT can be affected by compounds that alter cellular metabolism. Consider using an alternative assay that measures a different aspect of cell viability, such as membrane integrity (e.g., LDH assay) or ATP content.
Q2: The IC50 value I obtained for Rimcazole is significantly different from published values. Why might this be?
Discrepancies in IC50 values between studies are common and can be attributed to several factors:
-
Different Cell Lines: Even subtypes of the same cancer can exhibit different sensitivities.
-
Variations in Experimental Conditions: Factors such as cell seeding density, serum concentration in the culture medium, and incubation time can all influence the apparent IC50 value.[4]
-
Different Viability Assays: As mentioned above, the choice of assay can impact the results.
-
Data Analysis Methods: The mathematical model used to fit the dose-response curve and calculate the IC50 can also lead to variations.
To ensure consistency, it is crucial to carefully document all experimental parameters and use a standardized protocol.
Q3: I am observing high variability between my replicate wells. How can I reduce this?
High variability can obscure the true biological effect of the compound. To minimize variability:
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability. Ensure a single-cell suspension before plating and use appropriate pipetting techniques to dispense cells evenly. Allowing the plate to sit at room temperature for a short period before incubation can also help with even cell settling.
-
Accurate Pipetting: Use calibrated pipettes and proper technique, especially when preparing serial dilutions of Rimcazole.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or medium to maintain humidity.
-
Incubation Conditions: Ensure consistent temperature, humidity, and CO2 levels in the incubator.
Quantitative Data Summary
The following table summarizes reported GI50 values for this compound in various cancer cell lines.
| Cell Line/Panel | Assay Type | Concentration Range Tested | Reported GI50/IC50 | Reference |
| NCI-60 Panel (23 human cancer cell lines) | Sulforhodamine B (SRB) | 0.1 µM - 100 µM | Mean GI50: 22.3 µM | [3] |
| Melanoma Cell Lines (within NCI-60) | SRB | 0.1 µM - 100 µM | High sensitivity noted | [3] |
| Pancreatic Cancer Cell Lines (AsPC1, MiaPaCa2) | SRB | 0.1 µM - 100 µM | High sensitivity noted | [3] |
| Hematopoietic Cell Lines (HL60, K562, OPM-2) | Not specified | Not specified | Dose-dependent cell death observed | [2] |
| Primary Acute Myeloid Leukemia (AML) Cells | Not specified | Not specified | Dose-dependent cell death observed | [2] |
Detailed Experimental Protocol: IC50 Determination of this compound using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound in adherent cancer cell lines. Optimization for specific cell lines may be required.
1. Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count to determine cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. Compound Treatment:
-
Prepare a 2X working stock of the highest concentration of this compound in complete medium.
-
Perform serial dilutions (e.g., 1:2 or 1:3) in complete medium to create a range of 2X concentrations.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the various 2X Rimcazole concentrations to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with medium containing the vehicle (e.g., water) as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the logarithm of the Rimcazole concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Simplified signaling pathway of Rimcazole via Sigma-1 receptor antagonism.
References
unexpected off-target effects of Rimcazole dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rimcazole dihydrochloride in their experiments. The information addresses potential unexpected off-target effects and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to address common issues and questions that may arise during the use of this compound.
Q1: We are observing unexpected central nervous system (CNS) effects, such as seizures or tremors, in our animal models at higher doses of Rimcazole. Is this a known off-target effect?
A1: Yes, proconvulsive effects are a known issue with some sigma-1 (σ1) receptor antagonists, including Rimcazole. A Phase I clinical trial with Rimcazole was discontinued due to the induction of seizures in healthy volunteers.[1] While the primary target of Rimcazole is the sigma receptor, it also exhibits significant affinity for the dopamine transporter (DAT).[2][3] The mechanism for seizure induction is not fully elucidated but may involve a combination of high-dose sigma-1 receptor antagonism and off-target effects on other neurotransmitter systems, potentially including dopamine.[1][2] It is hypothesized that at high concentrations, the anticonvulsant effects typically associated with sigma receptor ligands may be superseded by proconvulsive activity, possibly through functional NMDA receptor antagonism or blockade of high voltage-activated Ca2+ channels.[4]
Troubleshooting Steps:
-
Dose-Response Analysis: Carefully perform a dose-response study to determine the therapeutic window for your desired effect versus the onset of adverse CNS effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to correlate plasma and brain concentrations of Rimcazole with the observed effects.
-
Control Compounds: Include control compounds in your study, such as a selective sigma-1 receptor antagonist with low DAT affinity and a selective DAT inhibitor, to dissect the contribution of each target to the observed phenotype.
Q2: Our in vitro binding assays are showing variable affinity values for Rimcazole at the dopamine transporter (DAT). What could be causing this discrepancy?
A2: Variability in DAT binding affinity measurements can arise from several experimental factors. Rimcazole and its analogs are known to interact with the DAT in a manner distinct from cocaine, potentially by stabilizing a different conformational state of the transporter.[5] This can lead to results that are highly dependent on the specific assay conditions.
Troubleshooting Steps:
-
Standardize Protocol: Ensure strict adherence to a standardized protocol for all binding assays. Pay close attention to buffer composition, incubation time and temperature, and the specific radioligand used.
-
Cell Line and Membrane Preparation: The choice of cell line (e.g., CHO or HEK293 cells stably expressing human DAT) and the quality of the membrane preparation are critical. Ensure consistent and high-quality membrane preparations for each experiment.
-
Radioligand Selection: Different radioligands (e.g., [3H]WIN 35,428) may have distinct binding kinetics. Ensure you are using a well-characterized radioligand and account for its specific binding properties in your analysis.
-
Data Analysis: Utilize a consistent method for data analysis, including the model used for curve fitting (e.g., one-site vs. two-site binding) and the calculation of Ki values from IC50 values using the Cheng-Prusoff equation.
Q3: We are investigating the anticancer properties of Rimcazole and observe an increase in Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein levels even under normoxic conditions. Is this expected, and what is the underlying mechanism?
A3: Yes, the induction of HIF-1α protein levels by Rimcazole in certain cancer cell lines under normoxic conditions is a documented off-target effect.[6] This effect is believed to be at least partially mediated by the antagonism of sigma-1 (σ1) receptors and contributes to the tumor-selective killing observed with Rimcazole.[6]
Further Details:
-
The exact signaling cascade linking sigma-1 receptor antagonism to HIF-1α stabilization is still under investigation. However, it is known that the PI3K/Akt/mTOR pathway is a key regulator of HIF-1α translation. It is plausible that sigma-1 receptor modulation by Rimcazole influences this pathway, leading to increased HIF-1α protein synthesis.
-
The presence of functional p53 may enhance the induction of HIF-1α and the subsequent pro-apoptotic effects of Rimcazole in some cancer cell models.[6]
Quantitative Data Summary
The following tables summarize the binding affinities of Rimcazole and related compounds for their primary on-target (sigma receptors) and key off-target (dopamine transporter) sites.
Table 1: Binding Affinities (Ki in nM) of Rimcazole and Analogs
| Compound | σ1 Receptor | σ2 Receptor | Dopamine Transporter (DAT) | Reference |
| Rimcazole | Varies | Binds predominantly | High Affinity | [3][5][7] |
| Analog SH3/24 | - | - | - | [7][8] |
| Analog SH2/21 | - | - | - | [8] |
| Analog SH1/57 | - | - | - | [8] |
Note: Specific Ki values for Rimcazole can vary between studies due to different experimental conditions. Researchers should refer to the primary literature for detailed context.
Key Experimental Protocols
1. Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to the dopamine transporter using a competitive binding assay with a radiolabeled ligand.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine transporter.
-
Radioligand: [3H]WIN 35,428.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
This compound stock solution.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and either a dilution of Rimcazole, buffer for total binding, or the non-specific binding control.
-
Add the [3H]WIN 35,428 radioligand to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of Rimcazole by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Western Blot for HIF-1α Induction
This protocol outlines the detection of changes in HIF-1α protein levels in response to Rimcazole treatment.
-
Materials:
-
Cancer cell lines (e.g., HCT-116 or MDA-MB-231).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against HIF-1α.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 6-24 hours) under normoxic conditions.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
Visualizations
Signaling Pathway: Proposed Mechanism of Rimcazole-Induced HIF-1α Upregulation
Proposed mechanism of Rimcazole-induced HIF-1α upregulation.
Experimental Workflow: Troubleshooting Off-Target CNS Effects
References
- 1. Sigma-1 receptor and seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. science.rsu.lv [science.rsu.lv]
- 3. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticonvulsant actions of sigma receptor ligands in the Mg2+-free model of epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIF-1alpha contributes to tumour-selective killing by the sigma receptor antagonist rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual DAT and sigma receptor inhibitors attenuate cocaine effects on nucleus accumbens dopamine dynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rimcazole analogs attenuate the convulsive effects of cocaine: correlation with binding to sigma receptors rather than dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
managing Rimcazole dihydrochloride instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimcazole dihydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a carbazole derivative that functions as a sigma (σ) receptor antagonist, with a notable affinity for the σ1 and σ2 subtypes.[1][2][3] It also acts as a moderate affinity inhibitor of the dopamine transporter (DAT).[1][2][3] This dual action allows it to modulate dopaminergic neurotransmission and sigma receptor-mediated signaling pathways.[1][2][3]
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability of this compound. Recommendations vary slightly between suppliers, but the following provides a general guideline. For specific instructions, always refer to the manufacturer's certificate of analysis.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 2 years | Keep tightly sealed, protected from light and moisture. |
| +4°C | Shorter-term | Refer to supplier data; -20°C is generally preferred for long-term stability. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous Solution | Prepare fresh | Not recommended for long-term storage | Soluble up to 10 mM in water. |
3. How should I prepare solutions of this compound?
-
For cell culture and in vitro assays: A common solvent is dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. For experiments, dilute the stock solution to the final working concentration in your aqueous buffer or cell culture medium. It is advisable to prepare working solutions fresh on the day of the experiment.
-
For in vivo studies: The choice of vehicle will depend on the route of administration and experimental model. Formulations may include saline, PBS, or solutions containing agents like Tween 80 or PEG300 to improve solubility and stability.
4. What are the known signaling pathways affected by this compound?
This compound's primary targets are sigma-1 receptors and the dopamine transporter.
-
Sigma-1 Receptor Pathway: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[4][5] It modulates intracellular calcium (Ca2+) signaling through the IP3 receptor.[4][5] By acting as an antagonist, Rimcazole can interfere with these processes. The sigma-1 receptor is also known to modulate several downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF)-TrkB pathway and the ERK pathway.[6]
-
Dopamine Transporter (DAT) Interaction: Rimcazole binds to the dopamine transporter, inhibiting the reuptake of dopamine from the synaptic cleft. This leads to an increase in extracellular dopamine levels. Studies suggest that Rimcazole and its analogs bind to a closed conformation of the dopamine transporter.[7][8]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results over time.
-
Possible Cause: Degradation of this compound in stock or working solutions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh stock solutions from the solid powder, especially for long-term or sensitive experiments. Always prepare fresh working dilutions for each experiment.
-
Perform a Stability Check: If you suspect degradation, you can perform a simple bioassay or analytical check (e.g., HPLC) to compare the activity of a fresh versus an old solution.
-
Consider pH of Solutions: The stability of compounds can be pH-dependent. Ensure the pH of your experimental buffers is consistent and appropriate.
-
Issue 2: Poor solubility or precipitation of the compound in aqueous media.
-
Possible Cause: Exceeding the solubility limit of this compound in the final working solution.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: When diluting a DMSO stock solution into an aqueous buffer, ensure the final percentage of DMSO is low enough to be tolerated by your experimental system (typically <0.5%) and does not cause precipitation.
-
Use a Different Solvent System: For in vivo studies, consider using a vehicle with co-solvents or surfactants to improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound, but be cautious as excessive heat can promote degradation.
-
Prepare Dilutions Serially: Instead of a single large dilution, perform serial dilutions to ensure the compound is fully dissolved at each step.
-
Issue 3: Observed effects are not consistent with the expected mechanism of action.
-
Possible Cause: Off-target effects or complex interactions within the experimental system.
-
Troubleshooting Steps:
-
Titrate the Concentration: Use a range of concentrations to establish a dose-response curve. High concentrations are more likely to produce off-target effects.
-
Use Appropriate Controls: Include vehicle-only controls to account for any effects of the solvent.
-
Consider Receptor Selectivity: Rimcazole is not entirely selective for sigma-1 receptors and also binds to sigma-2 receptors and the dopamine transporter.[1] The observed effects may be a composite of its actions at these different targets.
-
Consult the Literature: Review publications that have used Rimcazole in similar experimental models to compare your findings and protocols.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder (Molecular Weight: 394.39 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh out 3.94 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the powder.
-
Dissolve: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Forced Degradation Study (General Protocol)
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H2O2). Incubate at room temperature, protected from light.
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid powder and a solution of the compound to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Analysis: Analyze the stressed samples and a non-stressed control sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, to identify and quantify any degradation products.
Visualizations
References
- 1. Sigma-1 receptor - Wikiwand [wikiwand.com]
- 2. Conformational changes in dopamine transporter intracellular regions upon cocaine binding and dopamine translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. labs.penchant.bio [labs.penchant.bio]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Rimcazole Dihydrochloride Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimcazole dihydrochloride binding assays. Inconsistent results in these assays can be a significant challenge, and this resource aims to provide clear, actionable guidance to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary binding targets of this compound?
This compound is known to be a non-selective ligand, primarily interacting with sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as well as the dopamine transporter (DAT).[1][2][3] Its activity as a sigma receptor antagonist is a key feature of its pharmacological profile.[2]
Q2: Why do I see variability in the reported binding affinity (Kᵢ, IC₅₀) of Rimcazole in the literature?
The reported binding affinities for Rimcazole can vary between studies due to a range of factors, including:
-
Experimental Conditions: Differences in buffer composition, pH, temperature, and incubation times can all influence binding kinetics and equilibrium.
-
Radioligand Choice: The specific radioligand used to label the target receptor can affect the determined affinity of the competing ligand, Rimcazole.
-
Tissue/Cell Preparation: The source of the receptor preparation (e.g., brain region, cell line) and the method of membrane preparation can contribute to variability.
-
Assay Type: Different assay formats (e.g., filtration vs. scintillation proximity assay) can yield different results.
-
Data Analysis Methods: The model used for curve fitting and the method for determining non-specific binding can impact the final calculated affinity values.
Q3: Can Rimcazole's interaction with multiple targets affect my results?
Yes, the non-selective nature of Rimcazole is a critical consideration. When working with tissues or cells that express multiple targets (e.g., both sigma receptors and DAT), the observed binding will be a composite of its interaction with all present targets. To isolate the binding to a specific receptor, it is often necessary to use selective antagonists to block the other potential binding sites.
Data Presentation: Reported Binding Affinities of this compound
The following table summarizes the reported binding affinities (Kᵢ or IC₅₀ in nM) of Rimcazole for its primary targets from various studies to highlight the degree of inconsistency.
| Target Receptor | Reported Kᵢ/IC₅₀ (nM) | Reference |
| Sigma-1 (σ₁) Receptor | ||
| 2380 | [4] | |
| 97 - >6000 (analogs) | [1] | |
| Sigma-2 (σ₂) Receptor | ||
| 1162 | [4] | |
| 145 - 1990 (analogs) | [1] | |
| Dopamine Transporter (DAT) | ||
| 224 | [1] | |
| 813 (unsubstituted analog) | [1] | |
| 61 (N-phenylpropyl analog) | [1] |
Troubleshooting Guide for Inconsistent Results
This guide addresses common issues encountered during this compound binding assays in a question-and-answer format.
Issue 1: High background or non-specific binding.
-
Q: My non-specific binding is very high, making it difficult to determine a specific signal. What can I do?
-
A1: Optimize Blocking Agents: Ensure you are using an appropriate concentration of a structurally different unlabeled ligand to define non-specific binding. For sigma-2 receptor assays, (+)-pentazocine is often used to mask sigma-1 sites when using a non-selective radioligand like [³H]DTG.[4]
-
A2: Reduce Radioligand Concentration: High concentrations of the radioligand can lead to increased binding to non-receptor sites. Try reducing the radioligand concentration, ideally to a level at or below its Kₔ value.
-
A3: Modify Wash Steps: Increase the number or duration of wash steps to more effectively remove unbound radioligand. Using ice-cold wash buffer can also help to reduce dissociation of the radioligand from the receptor during washing.
-
A4: Filter Pre-soaking: Pre-soaking the filter plates in a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[5]
-
Issue 2: Low specific binding signal.
-
Q: I am not getting a strong enough signal for specific binding. How can I improve this?
-
A1: Check Receptor Preparation: Ensure that your membrane preparation has a sufficient concentration of the target receptor. You may need to increase the amount of protein per well.
-
A2: Verify Radioligand Quality: Radioligands can degrade over time. Check the age and storage conditions of your radioligand and consider purchasing a new batch if it is old.
-
A3: Optimize Incubation Time: Ensure that the binding reaction has reached equilibrium. You can determine the optimal incubation time by performing a time-course experiment.
-
A4: Use a Higher Specific Activity Radioligand: A radioligand with a higher specific activity will provide a stronger signal per bound molecule.[6]
-
Issue 3: Poor reproducibility between experiments.
-
Q: My Kᵢ values for Rimcazole are inconsistent from one experiment to the next. What are the likely causes?
-
A1: Standardize Protocols: Ensure that all experimental parameters, including buffer composition, pH, temperature, incubation time, and wash conditions, are kept consistent between experiments.
-
A2: Consistent Reagent Preparation: Prepare large batches of buffers and ligand solutions to minimize variability between experiments. Aliquot and store them appropriately.
-
A3: Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated ligands, can introduce significant error. Calibrate your pipettes regularly and use appropriate techniques.
-
A4: Cell/Tissue Viability and Passage Number: If using whole cells, ensure that they are healthy and within a consistent passage number range, as receptor expression levels can change over time in culture.
-
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 (σ₁) Receptors
This protocol is a general guideline for a competitive binding assay using --INVALID-LINK---pentazocine as the radioligand and this compound as the competitor.
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing σ₁ receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
A range of concentrations of this compound (the competitor).
-
A fixed concentration of --INVALID-LINK---pentazocine (typically at or near its Kₔ).
-
Membrane preparation (e.g., 100-200 µg of protein).
-
-
Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled σ₁ ligand (e.g., 10 µM haloperidol) instead of Rimcazole.[4]
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the Rimcazole concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]
Protocol 2: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is a general guideline for a competitive binding assay using [³H]WIN 35,428 as the radioligand and this compound as the competitor.
-
Synaptosome Preparation: Prepare synaptosomes from a dopamine-rich brain region (e.g., striatum) by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
A range of concentrations of this compound.
-
A fixed concentration of [³H]WIN 35,428.
-
Synaptosomal preparation.
-
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Incubation: Incubate the plate at 4°C for 2 hours.
-
Filtration and Counting: Follow the same filtration and scintillation counting steps as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC₅₀ and Kᵢ of Rimcazole for DAT.
Visualizations
References
- 1. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreases in cocaine self-administration with dual inhibition of the dopamine transporter and σ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. revvity.com [revvity.com]
Technical Support Center: Interpreting Anomalous Dose-Response Curves with Rimcazole Dihydrochloride
Welcome to the technical support center for researchers using Rimcazole dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and investigate unexpected or anomalous dose-response curves in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a "U-shaped" or biphasic dose-response curve with this compound in our cell-based assay. At low concentrations, we see an effect, which then diminishes at mid-range concentrations, and reappears or intensifies at high concentrations. Is this expected?
Anomalous, or non-monotonic dose-response curves (NMDRCs), such as U-shaped or inverted U-shaped curves, are a known phenomenon in pharmacology and toxicology.[1][2] While not definitively documented for Rimcazole, its complex pharmacology, targeting both sigma (σ) receptors and the dopamine transporter (DAT), presents plausible mechanisms for such observations.[3][4][5] This is not necessarily an experimental artifact, but it warrants further investigation.
Q2: What are the potential pharmacological reasons for an anomalous dose-response curve with this compound?
Several hypotheses, based on Rimcazole's known targets, could explain an NMDRC:
-
Differential Receptor Affinity and Function: Rimcazole is an antagonist at both σ1 and σ2 receptors, with different affinities (IC50 values of 1480 nM for σ1 and 386 nM for σ2).[4][5] It also inhibits the dopamine transporter (IC50 = 57.6 nM).[4][5] These different targets may mediate opposing cellular effects. For example, a low-dose effect could be driven by high-affinity binding to DAT, while a high-dose effect might be dominated by lower-affinity antagonism of sigma receptors.
-
Receptor Subtype-Specific Signaling: The σ1 and σ2 receptors, although both antagonized by Rimcazole, may be coupled to different downstream signaling pathways that have opposing effects on your measured endpoint (e.g., cell proliferation vs. apoptosis).
-
Off-Target Effects at High Concentrations: At very high concentrations, Rimcazole may engage with other, lower-affinity molecular targets, leading to a different cellular response than that observed at lower, more specific concentrations.
-
Hormesis: This phenomenon describes a biphasic response where a low dose of a substance is stimulatory or beneficial, while a high dose is inhibitory or toxic.[6][7][8]
Q3: Could our experimental setup be causing the anomalous curve?
Yes, several experimental factors can contribute to non-monotonic dose-responses. Consider the following:
-
Cell Density and Confluency: The physiological state of your cells can influence their response to a compound. Ensure consistent cell seeding density and confluency across all experiments.
-
Incubation Time: The duration of exposure to Rimcazole can be critical. A short incubation might reveal immediate effects, while a longer incubation could allow for compensatory mechanisms or cytotoxicity to emerge.
-
Compound Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment. Degradation could lead to a decrease in the effective concentration over time.
-
Data Normalization: Improper normalization of your data can create artificial non-monotonic patterns. Review your normalization procedures carefully.
Troubleshooting Guides
If you are observing an anomalous dose-response curve with this compound, the following troubleshooting steps and experimental protocols can help you to investigate and understand the underlying mechanism.
Guide 1: Verifying the Anomalous Dose-Response Curve
The first step is to confirm that the observed NMDRC is a reproducible phenomenon and not an artifact of a single experiment.
Experimental Protocol: Dose-Response Curve Replication
-
Preparation of this compound Stock Solution:
-
Cell Culture and Seeding:
-
Culture your chosen cell line under standard conditions.
-
Seed cells in microplates at a consistent density that ensures they are in the exponential growth phase for the duration of the experiment.
-
-
Dose-Response Treatment:
-
Prepare a wide range of serial dilutions of this compound from your stock solution. It is crucial to include more data points around the "trough" and "peak" of your anomalous curve.
-
Include a vehicle-only control.
-
Treat the cells and incubate for the desired time period.
-
-
Endpoint Measurement:
-
Measure your endpoint of interest (e.g., cell viability using MTT or CellTiter-Glo, gene expression via qPCR, protein levels via Western blot).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the logarithm of the Rimcazole concentration.
-
Repeat the experiment at least three independent times to confirm the shape of the dose-response curve.
-
Data Presentation: Example of Replicated Dose-Response Data
| Concentration (µM) | Experiment 1 (% Response) | Experiment 2 (% Response) | Experiment 3 (% Response) | Mean (% Response) | Std. Deviation |
| 0 (Vehicle) | 100 | 100 | 100 | 100 | 0 |
| 0.01 | 85 | 88 | 86 | 86.3 | 1.5 |
| 0.1 | 70 | 72 | 68 | 70.0 | 2.0 |
| 1 | 80 | 83 | 79 | 80.7 | 2.1 |
| 10 | 65 | 68 | 63 | 65.3 | 2.5 |
| 50 | 40 | 45 | 42 | 42.3 | 2.5 |
Guide 2: Investigating the Role of Sigma Receptors and Dopamine Transporter
This guide will help you to dissect the contribution of Rimcazole's different molecular targets to the observed dose-response.
Experimental Protocol: Target Deconvolution using Selective Ligands
-
Cell Line Selection: Use a cell line that is known to express σ1, σ2, and DAT, or a cell line where you have characterized the expression of these targets.
-
Experimental Design:
-
Rimcazole Alone: Perform a full dose-response curve with Rimcazole as previously described.
-
Co-treatment with a Selective DAT Inhibitor: Pre-treat cells with a fixed, high concentration of a highly selective DAT inhibitor (e.g., GBR-12909) to block the dopamine transporter. Then, perform a Rimcazole dose-response curve. If the anomalous curve shape is altered or disappears, it suggests DAT involvement.
-
Co-treatment with a Selective Sigma Receptor Ligand: Pre-treat cells with a selective σ1 or σ2 receptor agonist or antagonist. Then, perform a Rimcazole dose-response curve. This can help to isolate the contribution of each sigma receptor subtype.
-
-
Data Analysis: Compare the shape of the Rimcazole dose-response curve in the presence and absence of the selective ligands.
Data Presentation: Hypothetical Target Deconvolution Results
| Rimcazole Conc. (µM) | Rimcazole Alone (% Response) | + DAT Inhibitor (% Response) | + σ1 Antagonist (% Response) |
| 0.01 | 85 | 98 | 84 |
| 0.1 | 70 | 95 | 69 |
| 1 | 80 | 85 | 81 |
| 10 | 65 | 60 | 50 |
| 50 | 40 | 38 | 25 |
In this hypothetical example, blocking DAT largely ablates the low-dose effect, suggesting it is DAT-mediated. Adding a σ1 antagonist enhances the high-dose effect, suggesting σ1 antagonism by Rimcazole may have a protective effect that is unmasked when the receptor is further blocked.
Visualization of Concepts
Signaling Pathways
Caption: Hypothetical signaling pathways for this compound.
Experimental Workflow
References
- 1. endocrinesciencematters.org [endocrinesciencematters.org]
- 2. endocrinesciencematters.org [endocrinesciencematters.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by rimcazole and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Rimcazole Dihydrochloride Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of Rimcazole dihydrochloride in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a sigma (σ) receptor antagonist, with a higher affinity for the σ2 subtype compared to the σ1 subtype.[1] It also exhibits moderate affinity for the dopamine transporter, leading to the inhibition of dopamine uptake.[2][3]
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with this compound?
High concentrations of this compound can induce cytotoxicity. Studies on cancer cell lines have shown that cytotoxic effects are often observed in the micromolar range (e.g., 20-100 μM). This toxicity can be attributed to the high occupancy of σ2 receptors, which can trigger apoptotic pathways. Primary cells can be more sensitive to chemical insults than immortalized cell lines, so it is crucial to determine the optimal concentration for your specific cell type.
Q3: What are the known off-target effects of this compound that could contribute to toxicity?
Besides its primary targets (sigma receptors and the dopamine transporter), Rimcazole's off-target effects are not extensively documented in the context of primary cell toxicity. However, its interaction with the dopamine transporter could be a confounding factor in neuronal cultures.[2][3] Some sigma-2 receptor ligands have been shown to induce cellular stress responses, including the production of reactive oxygen species (ROS) and disruption of calcium homeostasis, which may contribute to off-target toxicity.[1][4][5]
Q4: Is there a difference in this compound's toxicity between cancerous cell lines and primary cells?
Yes, there can be a significant difference. For instance, one study reported that while Rimcazole induced the accumulation of HIF-1α protein in cancer cells, this effect was not observed in normal human dermal fibroblasts, suggesting a degree of tumor-selective action.[2] Primary cells often have different metabolic and signaling profiles compared to cancer cell lines, which can alter their sensitivity to drug compounds.[6]
Troubleshooting Guide
Issue 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations
| Potential Cause | Troubleshooting Step |
| Concentration too high for the specific primary cell type. | Perform a dose-response experiment to determine the IC50 value for your primary cells. Start with a wide range of concentrations (e.g., nanomolar to high micromolar) to identify the optimal, non-toxic working concentration. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Sub-optimal cell culture conditions. | Ensure your primary cells are healthy and growing in optimal conditions before drug treatment. Use appropriate media, supplements, and matrix coatings as required for your specific cell type.[7] |
| Oxidative stress. | Co-treat cells with an antioxidant like N-acetyl-L-cysteine (NAC) or Trolox™.[3][8] This can help mitigate toxicity induced by reactive oxygen species (ROS). |
Issue 2: High Variability in Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent cell health or density at the time of treatment. | Standardize your cell seeding density and allow cells to adhere and stabilize for a consistent period before adding this compound. Always perform a pre-treatment health check (e.g., microscopy). |
| Inaccurate drug concentration. | Prepare fresh stock solutions of this compound and perform accurate serial dilutions for each experiment. Verify the final concentration in the culture medium. |
| Assay-related variability. | Ensure your cytotoxicity assay (e.g., MTT, LDH) is optimized for your primary cell type and that you are working within the linear range of the assay.[9] |
| Serum effects. | If using serum-supplemented media, be aware that serum components can interact with the drug and affect its activity. Consider transitioning to a serum-free medium or using a defined, reduced-serum formulation to improve consistency.[7][10] |
Quantitative Data Summary
The following table summarizes available quantitative data for this compound. Note the limited availability of data for primary cell cultures.
| Cell Type | Parameter | Value | Reference |
| Rat Glioma (C6 cells) | IC50 (inhibition of ¹¹C-SA4503 binding) | 0.36 µM | |
| Rat Glioma (C6 cells) | EC50 (reduction in cell number after 24h) | 31 µM | |
| HCT-116p53+/+ (cancer cell line) | Effective Concentration (decreases cell number) | 1-50 µM (24-48h) | [2] |
Researchers should perform their own dose-response studies to determine the optimal concentration for their specific primary cell culture model.
Experimental Protocols
MTT Assay for Cell Viability in Primary Neuronal Cultures
This protocol is adapted for assessing the viability of primary neurons treated with this compound.[3][9][11]
Materials:
-
Primary neuronal cell culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Serum-free culture medium
-
MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in dH2O)
-
96-well microplate
-
Plate reader (570 nm or 590 nm)
Procedure:
-
Plate primary neurons at an optimal density in a 96-well plate and culture for the desired period to allow for differentiation and network formation.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired exposure time (e.g., 24-48 hours).
-
Following treatment, remove the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, or until a purple precipitate is visible.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 590 nm within 1 hour.
LDH Cytotoxicity Assay for Primary Hepatocytes
This protocol measures the release of lactate dehydrogenase (LDH) from damaged primary hepatocytes.[12][13][14][15]
Materials:
-
Primary hepatocyte culture
-
This compound
-
LDH cytotoxicity assay kit (commercial kits are recommended)
-
96-well microplate
-
Plate reader (490 nm and 680 nm)
Procedure:
-
Seed primary hepatocytes in a 96-well plate and allow them to form a monolayer.
-
Treat cells with this compound at various concentrations, including appropriate controls (vehicle control, spontaneous LDH release, and maximum LDH release).
-
Incubate for the desired treatment duration.
-
Centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells.[14]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and 680 nm (for background correction).
Annexin V/PI Staining for Apoptosis in Primary Endothelial Cells
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17][18]
Materials:
-
Primary endothelial cell culture
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Culture primary endothelial cells and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[18]
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 200 µL of 1X Binding Buffer.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Analyze the cells by flow cytometry immediately. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway for Rimcazole-induced toxicity.
Caption: General workflow for assessing and mitigating Rimcazole toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis [mdpi.com]
- 7. Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Rimcazole Dihydrochloride vs. Haloperidol: A Comparative Guide for Sigma Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of rimcazole dihydrochloride and haloperidol as sigma receptor antagonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders and cancer. Both rimcazole and haloperidol have been characterized as antagonists at sigma receptors, yet they exhibit distinct pharmacological profiles, particularly concerning their off-target activities.[1] Haloperidol, a classical antipsychotic medication, is a potent dopamine D2 receptor antagonist, an activity intrinsically linked to its therapeutic effects and side-effect profile.[2] In contrast, rimcazole, initially investigated as a potential antipsychotic, shows a higher affinity for the dopamine transporter (DAT).[3][4] This guide will dissect these differences through a comparative analysis of their binding affinities, selectivity, and the experimental protocols used for their characterization.
Data Presentation: Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities (IC₅₀/Kᵢ values) of this compound and haloperidol for sigma-1, sigma-2, and their primary off-target sites. It is important to note that the data for rimcazole and haloperidol are compiled from different studies; therefore, a direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Sigma-1 Receptor Binding Affinity
| Compound | IC₅₀/Kᵢ (nM) | Reference |
| This compound | 1480 (IC₅₀) | [3] |
| Haloperidol | 0.33 - 6.5 (Kᵢ) | [2] |
Table 2: Sigma-2 Receptor Binding Affinity
| Compound | IC₅₀/Kᵢ (nM) | Reference |
| This compound | 386 (IC₅₀) | [3] |
| Haloperidol | 8.2 - 125 (Kᵢ) | [2] |
Table 3: Off-Target Binding Affinity
| Compound | Target | IC₅₀/Kᵢ (nM) | Reference | | :--- | :--- | :--- | | this compound | Dopamine Transporter (DAT) | 57.6 (IC₅₀) |[3] | | Haloperidol | Dopamine D2 Receptor | 1 - 5 (Kᵢ) |[2] |
Experimental Protocols
The characterization of rimcazole and haloperidol as sigma receptor antagonists relies on well-established in vitro radioligand binding assays.
Sigma-1 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand, typically [³H]-(+)-pentazocine.
Materials:
-
Radioligand: [³H]-(+)-pentazocine
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled sigma-1 ligand (e.g., unlabeled (+)-pentazocine or haloperidol).
-
Test Compounds: this compound and haloperidol at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubate the membrane preparation with the test compound and [³H]-(+)-pentazocine in the assay buffer.
-
Allow the binding to reach equilibrium (typically 90-120 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Sigma-2 Receptor Radioligand Binding Assay
This assay is similar to the sigma-1 assay but uses a different radioligand and often includes a masking agent to block binding to sigma-1 receptors.
Materials:
-
Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG).
-
Membrane Preparation: Rat liver membranes or cell lines expressing the sigma-2 receptor.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
Masking Agent: A selective sigma-1 ligand (e.g., (+)-pentazocine) to prevent [³H]-DTG from binding to sigma-1 receptors.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled sigma ligand (e.g., unlabeled DTG or haloperidol).
-
Test Compounds: this compound and haloperidol at various concentrations.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubate the membrane preparation with the masking agent.
-
Add the test compound and [³H]-DTG and incubate to allow binding to reach equilibrium (typically 120 minutes at room temperature).
-
Terminate the reaction by rapid filtration and wash the filters.
-
Measure the radioactivity.
-
Calculate IC₅₀ and Kᵢ values as described for the sigma-1 receptor assay.
Mandatory Visualizations
Experimental Workflow for Sigma Receptor Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway of Sigma Receptor Antagonism
References
- 1. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by rimcazole and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Sigma2 Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rimcazole Dihydrochloride and Siramesine in Oncology Research
In the landscape of preclinical cancer research, the exploration of novel therapeutic agents that exploit unique cellular pathways is paramount. Among these, compounds targeting sigma receptors have emerged as a promising avenue. This guide provides a detailed comparison of two such agents, Rimcazole dihydrochloride and Siramesine, for researchers, scientists, and drug development professionals. Both molecules have demonstrated anticancer properties, yet they exhibit distinct mechanisms of action and efficacy profiles across various cancer types.
At a Glance: Key Differences
| Feature | This compound | Siramesine |
| Primary Target | Sigma-1 (σ1) and Sigma-2 (σ2) receptor antagonist | Selective Sigma-2 (σ2) receptor agonist |
| Mechanism of Action | Induces apoptosis, potentially through NF-κB dependent pathways in some cancers.[1] | Induces caspase-independent cell death through lysosomal membrane permeabilization, oxidative stress, and inhibition of the STAT3 signaling pathway.[2][3][4][5] |
| Primary Mode of Cell Death | Apoptosis[1] | Lysosomal cell death, Apoptosis, Ferroptosis[4][5][6] |
In Vitro Anticancer Activity: A Quantitative Comparison
The antiproliferative effects of this compound and Siramesine have been evaluated across a panel of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50) values obtained from a study utilizing the Sulforhodamine B (SRB) assay.[7] Lower values indicate higher potency.
GI50 (µM): 50% Growth Inhibition
| Cancer Type | Cell Line | This compound (GI50 in µM) | Siramesine (GI50 in µM) |
| Breast Cancer | MCF7 | >100 | 4.6 |
| MDA-MB-231 | 20.3 | 4.1 | |
| Colon Cancer | HCT-116 | 13.4 | 3.9 |
| HT29 | 18.5 | 4.2 | |
| Melanoma | MALME-3M | 8.9 | 4.5 |
| SK-MEL-5 | 9.1 | 4.8 | |
| Pancreatic Cancer | AsPC-1 | 11.2 | 3.2 |
| MiaPaCa-2 | 12.5 | 3.5 |
Data extracted from a study by S. Savvaris et al. (2021).[7]
TGI (µM): Total Growth Inhibition
| Cancer Type | Cell Line | This compound (TGI in µM) | Siramesine (TGI in µM) |
| Breast Cancer | MCF7 | >100 | 16.2 |
| MDA-MB-231 | 55.1 | 14.8 | |
| Colon Cancer | HCT-116 | 40.2 | 14.1 |
| HT29 | 51.8 | 15.3 | |
| Melanoma | MALME-3M | 30.1 | 16.5 |
| SK-MEL-5 | 31.6 | 17.2 | |
| Pancreatic Cancer | AsPC-1 | 35.8 | 11.9 |
| MiaPaCa-2 | 38.9 | 12.8 |
Data extracted from a study by S. Savvaris et al. (2021).[7]
LC50 (µM): 50% Lethal Concentration
| Cancer Type | Cell Line | This compound (LC50 in µM) | Siramesine (LC50 in µM) |
| Breast Cancer | MCF7 | >100 | 58.3 |
| MDA-MB-231 | >100 | 53.1 | |
| Colon Cancer | HCT-116 | 89.7 | 50.9 |
| HT29 | >100 | 55.4 | |
| Melanoma | MALME-3M | 75.4 | 60.1 |
| SK-MEL-5 | 78.2 | 62.3 | |
| Pancreatic Cancer | AsPC-1 | 81.5 | 43.7 |
| MiaPaCa-2 | 85.3 | 46.8 |
Data extracted from a study by S. Savvaris et al. (2021).[7]
Mechanisms of Action and Signaling Pathways
This compound: A Sigma Receptor Antagonist
Rimcazole acts as an antagonist at both σ1 and σ2 receptors.[8] Its anticancer activity is proposed to be mediated, in part, through the induction of apoptosis. In some hematological malignancies, the cytotoxic effects of Rimcazole have been linked to an NF-κB-dependent pathway.[1]
Siramesine: A Selective Sigma-2 Agonist Inducing Lysosomal Cell Death
Siramesine demonstrates high selectivity as a σ2 receptor agonist.[1] Its primary mechanism of inducing cancer cell death is through lysosomal membrane permeabilization (LMP).[2][4][5] This leads to the release of cathepsins into the cytosol, triggering a caspase-independent cell death cascade. Furthermore, Siramesine has been shown to induce oxidative stress and inhibit the STAT3 signaling pathway, which is often constitutively active in cancer and contributes to chemoresistance.[2][3][9]
References
- 1. tribioscience.com [tribioscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for In Vivo Studies: Rimcazole Dihydrochloride vs. BD1063
For researchers and drug development professionals navigating the landscape of sigma receptor modulation, the choice between different antagonists is a critical step in experimental design. This guide provides a comprehensive, data-driven comparison of two commonly used sigma receptor antagonists, Rimcazole dihydrochloride and BD1063, for in vivo studies. While both compounds are utilized to probe the function of sigma receptors, they exhibit distinct pharmacological profiles that influence their suitability for specific research applications.
Executive Summary
This compound is a non-selective sigma receptor antagonist with additional affinity for the dopamine transporter (DAT). Its broader pharmacological action can be advantageous for studying complex neuropsychiatric disorders where both sigma and dopamine systems are implicated. However, this lack of selectivity can also complicate the interpretation of results, making it challenging to attribute observed effects solely to sigma receptor antagonism.
BD1063 is a potent and selective sigma-1 receptor antagonist with significantly lower affinity for sigma-2 receptors and other neurotransmitter transporters. This selectivity makes it a more precise tool for investigating the specific roles of the sigma-1 receptor in various physiological and pathological processes. Its use is preferred when the experimental goal is to isolate the effects of sigma-1 receptor blockade.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and BD1063. It is important to note that direct comparative in vivo studies are limited, and the data presented here are compiled from various sources with different experimental conditions.
Table 1: Receptor Binding Affinity
| Compound | Target | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | σ₁ Receptor | Rat Brain | - | 1480 | |
| σ₂ Receptor | Rat Brain | - | 386 | ||
| Dopamine Transporter (DAT) | Rat Striatum | - | 57.6 | ||
| BD1063 | σ₁ Receptor | Guinea Pig Brain | 9 ± 1 | - | |
| σ₂ Receptor | Guinea Pig Brain | 449 | - | [1] | |
| Dopamine Transporter (DAT) | Rat | >10,000 | - | [2] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Species | Endpoint | Route of Admin. | Effective Dose Range | ED₅₀ | Reference |
| This compound | Cocaine-induced convulsions | Mouse | Reduction in seizure severity | i.p. | 2.5 - 10 mg/kg | Not Reported | [3] |
| BD1063 | Ethanol self-administration | Rat | Reduction in ethanol intake | s.c. | 3.3 - 11 mg/kg | Not Reported | [4][5] |
| Neuropathic pain (CCI model) | Rat | Antinociceptive effect | i.p. | 17.8 mg/kg (in combination) | Not Reported | [6] |
Table 3: Pharmacokinetic Parameters
Directly comparable pharmacokinetic data for both compounds is limited in the public domain. The following represents available information.
| Compound | Species | Route of Admin. | Cₘₐₓ | Tₘₐₓ | t₁/₂ | Bioavailability | Reference |
| This compound | Mouse | i.p. | Not Reported | 30 min (time of brain removal) | Not Reported | Not Reported | [7] |
| BD1063 | Data not available |
Table 4: Acute Toxicity
| Compound | Species | Route of Admin. | LD₅₀ | Safety Notes | Reference |
| This compound | Rat | Oral | 4500 mg/kg | Harmful if swallowed. | |
| BD1063 | Data not available for the pure compound. | [8] |
Signaling Pathways
The distinct mechanisms of action of this compound and BD1063 can be visualized through their interaction with different signaling pathways.
Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.
Rimcazole's interaction with the dopamine transporter adds another layer to its mechanism of action.
Figure 2: Rimcazole's Inhibition of the Dopamine Transporter.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in this guide.
Cocaine-Induced Convulsions in Mice
This protocol is adapted from studies investigating the anticonvulsant effects of sigma receptor antagonists.
Figure 3: Experimental Workflow for Cocaine-Induced Convulsions.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Procedure:
-
Acclimation: House mice in a controlled environment for at least 3 days prior to the experiment with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound and cocaine hydrochloride in sterile saline to the desired concentrations.
-
Treatment: On the day of the experiment, weigh each mouse and administer the appropriate dose of Rimcazole or vehicle via i.p. injection.
-
Cocaine Challenge: 30 minutes after the initial injection, administer a convulsant dose of cocaine (e.g., 80 mg/kg, i.p.).
-
Observation: Immediately place the mouse in an individual observation chamber and record the latency to and severity of seizures for a period of 30 minutes. Seizure severity can be scored using a standardized scale.
Ethanol Self-Administration in Rats
This protocol is based on studies evaluating the effect of sigma-1 receptor antagonists on alcohol-seeking behavior.
Figure 4: Experimental Workflow for Ethanol Self-Administration.
Materials:
-
Male Wistar rats
-
Ethanol (10% w/v solution)
-
BD1063
-
Sterile saline (0.9% NaCl)
-
Operant conditioning chambers equipped with two levers
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Operant Training: Train rats to press a lever for a reward of 10% ethanol solution in daily sessions. An inactive lever should also be present, with presses on this lever having no consequence.
-
Baseline Establishment: Continue training until a stable baseline of ethanol intake is achieved over several consecutive days.
-
Drug Administration: On the test day, administer BD1063 or vehicle subcutaneously 15 minutes prior to the start of the self-administration session.
-
Self-Administration Session: Place the rat in the operant chamber and allow it to self-administer ethanol for a predetermined duration (e.g., 30 minutes). Record the number of active and inactive lever presses.
Conclusion and Recommendations
The choice between this compound and BD1063 for in vivo studies should be guided by the specific research question.
-
For studies aiming to elucidate the specific role of the sigma-1 receptor , the high selectivity of BD1063 makes it the superior choice. Its minimal off-target effects provide greater confidence that observed outcomes are a direct result of sigma-1 receptor antagonism.
-
For exploratory studies in complex disorders where multiple neurotransmitter systems may be involved , This compound could be a valuable tool. Its dual action on sigma receptors and the dopamine transporter may offer therapeutic potential that a more selective compound would miss. However, follow-up studies with more selective agents would be necessary to dissect the precise mechanisms of action.
Researchers should carefully consider the pharmacological profiles of these compounds and select the one that best aligns with their experimental objectives. The data and protocols provided in this guide aim to facilitate this decision-making process and contribute to the robust design of future in vivo studies in the field of sigma receptor research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rimcazole, a sigma receptor ligand, and the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptor antagonist (BD-1063) potentiates the antinociceptive effect of quercetin in neuropathic pain induced by chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rimcazole (BW 234 U) and regional monoamine concentrations in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www1.mscdirect.com [www1.mscdirect.com]
Comparative Efficacy of Rimcazole Dihydrochloride and its Analogs in Preclinical Cocaine Addiction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rimcazole dihydrochloride and its analogs, focusing on their efficacy in preclinical models of cocaine addiction. Rimcazole, a sigma receptor antagonist, and its derivatives have garnered interest due to their dual affinity for sigma receptors and the dopamine transporter (DAT), both of which are key targets in the pharmacology of cocaine.[1][2] This unique pharmacological profile presents a potential therapeutic avenue for cocaine use disorder. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of these compounds.
Data Presentation: Comparative Analysis of Rimcazole and Analogs
The following tables summarize the binding affinities and in vivo behavioral effects of Rimcazole and its principal analogs from various preclinical studies.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Sigma-1 (σ₁) Receptor | Sigma-2 (σ₂) Receptor | Reference |
| Rimcazole | 164 | 2.3 | 41.6 | [3] |
| SH 3-24 | 18 | 10.9 | 109 | [3] |
| SH 3-28 | 289 | 4.6 | 28.5 | [3] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Behavioral Effects in Cocaine Models
| Compound | Cocaine-Induced Locomotor Activity | Cocaine Self-Administration | Reference |
| Rimcazole | Dose-dependent decrease[4][5] | Dose-dependent decrease[3][6] | [3][4][5][6] |
| SH 3-24 | Dose-dependent decrease[4][5] | Dose-dependent decrease[3][6] | [3][4][5][6] |
| SH 3-28 | Dose-dependent decrease[4][5] | Dose-dependent decrease[3][6] | [3][4][5][6] |
Note: Specific ED₅₀ values for behavioral effects were not consistently available in the reviewed literature; however, all listed analogs demonstrated a dose-dependent attenuation of cocaine's effects.
Key Experimental Protocols
This section details the methodologies for the primary in vitro and in vivo assays cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity of Rimcazole and its analogs for the dopamine transporter and sigma receptors.
Protocol:
-
Membrane Preparation: Striatal tissue from male Sprague-Dawley rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.[7][8][9]
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, --INVALID-LINK---pentazocine for σ₁ receptors, or [³H]DTG for σ₂ receptors) and varying concentrations of the unlabeled competitor drug (Rimcazole or its analogs).[7][9]
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.[8][10]
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11]
Cocaine-Induced Locomotor Activity
Objective: To assess the effect of Rimcazole analogs on the hyperlocomotor activity induced by cocaine.
Protocol:
-
Animals: Male Swiss Webster mice are used for these studies.[1][2]
-
Apparatus: Locomotor activity is monitored in automated activity chambers equipped with photobeam detectors.
-
Procedure: Mice are habituated to the activity chambers for a set period (e.g., 30 minutes). Following habituation, they are pretreated with either vehicle or a specific dose of a Rimcazole analog via intraperitoneal (i.p.) injection. After a predetermined pretreatment time (e.g., 15-30 minutes), the mice are challenged with an i.p. injection of cocaine (e.g., 10-20 mg/kg).[4]
-
Data Collection and Analysis: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-90 minutes) post-cocaine administration. The data are then analyzed to compare the locomotor response in the analog-pretreated groups to the vehicle-pretreated control group.
Cocaine Self-Administration
Objective: To evaluate the potential of Rimcazole analogs to reduce the reinforcing effects of cocaine.
Protocol:
-
Animals and Surgery: Male Sprague-Dawley rats are surgically implanted with intravenous catheters in the jugular vein.[12][13]
-
Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light, and an infusion pump connected to the rat's catheter.[14]
-
Training: Rats are trained to press a designated "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1 or FR5). The "inactive" lever has no programmed consequences. Training sessions are typically 2 hours per day for 10-14 days.[12][13][15]
-
Testing: Once a stable baseline of cocaine self-administration is established, the effects of pretreatment with Rimcazole or its analogs are assessed. Rats are pretreated with various doses of the test compound (i.p.) before the self-administration session.
-
Data Collection and Analysis: The number of infusions earned and the number of presses on both the active and inactive levers are recorded. The data are analyzed to determine if the Rimcazole analogs dose-dependently decrease cocaine intake without causing a general suppression of behavior (as indicated by inactive lever presses).[3]
Mandatory Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Rimcazole analogs attenuate the convulsive effects of cocaine: correlation with binding to sigma receptors rather than dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreases in Cocaine Self-Administration with Dual Inhibition of the Dopamine Transporter and σ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral effects of rimcazole analogues alone and in combination with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 15. Evidence for learned skill during cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
Rimcazole Dihydrochloride: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Rimcazole dihydrochloride, a carbazole derivative, is recognized primarily for its antagonistic activity at sigma (σ) receptors. However, its pharmacological profile is not strictly selective, exhibiting notable cross-reactivity with other physiologically significant receptors. This guide provides a comparative analysis of Rimcazole's binding affinities across various receptor types, supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical research.
Receptor Binding Affinity Profile
The following table summarizes the in vitro binding affinities of this compound for a range of receptors, presented as IC50 or Ki values. Lower values indicate higher binding affinity.
| Receptor Target | Ligand | Tissue/Cell Line | IC50 / Ki (nM) | Reference |
| Sigma-1 (σ1) | --INVALID-LINK---SKF 10,047 | Rat and Guinea Pig Brain | IC50: 500 | [1] |
| Sigma-1 (σ1) | Not Specified | Not Specified | IC50: 1480 | |
| Sigma-2 (σ2) | Not Specified | Not Specified | IC50: 386 | |
| Dopamine Transporter (DAT) | Not Specified | Not Specified | IC50: 57.6 | |
| Phencyclidine (PCP) Site | --INVALID-LINK---SKF 10,047 | Rat and Guinea Pig Brain | IC50: 43,000 | [1] |
| Opioid Receptors (μ, δ, κ, ε) | Not Specified | Not Specified | Weak effects at 10,000 nM | [1] |
| Muscarinic Receptors | Not Specified | Not Specified | Affinity in the micromolar range | |
| Serotonin Transporter (SERT) | Not Specified | Not Specified | Binds, but quantitative data not available | [2] |
Analysis of Cross-Reactivity
This compound demonstrates the highest affinity for the dopamine transporter (DAT) , with an IC50 value of 57.6 nM. This is followed by its affinity for the sigma-2 (σ2) receptor (IC50: 386 nM) and the sigma-1 (σ1) receptor (IC50: 500 nM and 1480 nM from different sources).[1]
This binding profile highlights that while Rimcazole is a potent sigma receptor antagonist, its significant interaction with the dopamine transporter should be a critical consideration in experimental design and data interpretation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling targets of Rimcazole and a general workflow for determining receptor binding affinity.
References
- 1. Evidence that the potential antipsychotic agent rimcazole (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rimcazole and DuP 734: Sigma Receptor Ligands for Research and Development
For Immediate Release
This guide provides a detailed comparative analysis of two notable sigma receptor ligands, Rimcazole and DuP 734. Designed for researchers, scientists, and drug development professionals, this document outlines their binding affinities, functional activities, and known signaling pathways, supported by experimental data and methodologies.
Introduction to Rimcazole and DuP 734
Rimcazole is a carbazole derivative historically investigated as a potential antipsychotic agent.[1][2][3][4][5] It is now primarily utilized as a research tool to explore the function of sigma receptors.[3][4][5] Functionally, it acts as a sigma receptor antagonist and also exhibits a significant affinity for the dopamine transporter, classifying it as a non-selective ligand.[3][4][5]
DuP 734 is a potent and selective sigma receptor antagonist with a high affinity for both sigma and 5-HT2 receptors, but notably low affinity for dopamine receptors.[1] Its distinct pharmacological profile makes it a valuable tool for investigating the specific roles of sigma and 5-HT2 receptors in various physiological and pathological processes.
Quantitative Data Summary
The following tables summarize the binding affinities of Rimcazole and DuP 734 for sigma receptors, providing a clear comparison of their quantitative performance.
Table 1: Sigma Receptor Binding Affinities of Rimcazole and DuP 734
| Ligand | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) | Non-Selective Sigma Sites (IC50/Ki, nM) | Reference |
| Rimcazole | 3371 | 55.9 | 500 (IC50) | [6][7] |
| DuP 734 | - | - | 10 (Ki), 3.9 (Ki) | [1][8] |
Note: A lower Ki or IC50 value indicates a higher binding affinity.
Functional Activity Comparison
Both Rimcazole and DuP 734 are characterized as sigma receptor antagonists. Their functional effects have been demonstrated in various experimental models.
Rimcazole:
-
Antiproliferative Effects: Rimcazole has been shown to inhibit the growth of cancer cell lines, a functional effect often associated with sigma-1 receptor antagonism.[9]
-
Neuropharmacological Effects: It has been observed to inhibit the induction of heat shock protein 70 (hsp70) by phencyclidine (PCP), suggesting a role in modulating cellular stress responses.[10] Additionally, Rimcazole can enhance the anticonvulsive activity of certain antiepileptic drugs.[2]
DuP 734:
-
Modulation of Dopaminergic Systems: DuP 734 effectively antagonizes the effects of the selective sigma receptor agonist, (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine) ((+)-3-PPP), on the activity of dopamine neurons.[1] This highlights its ability to modulate dopaminergic signaling through sigma receptor blockade.
Signaling Pathways
The binding of Rimcazole and DuP 734 to sigma receptors initiates downstream signaling cascades that can influence various cellular functions. While the complete signaling pathways are still under investigation, current evidence points to the modulation of ion channels and potential G-protein coupling.
Experimental Protocols
The binding affinities and functional activities described in this guide are typically determined using the following experimental methodologies.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or IC50) of a ligand for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target sigma receptors are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., --INVALID-LINK---SKF 10,047 for non-selective sigma sites, or more specific radioligands for sigma-1 or sigma-2) and varying concentrations of the unlabeled test compound (Rimcazole or DuP 734).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (e.g., Antiproliferative Assay)
Objective: To assess the functional effect of a ligand on cell viability.
General Protocol:
-
Cell Culture: Cancer cell lines known to express sigma receptors are cultured in appropriate media.
-
Treatment: The cells are treated with varying concentrations of the test compound (e.g., Rimcazole) for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the Sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells. This allows for the determination of parameters such as the GI50 (concentration for 50% growth inhibition).
Conclusion
Rimcazole and DuP 734 are both valuable tools for studying the pharmacology of sigma receptors, each with a distinct profile. Rimcazole's activity at both sigma receptors (with a preference for sigma-2) and the dopamine transporter makes it a complex but informative pharmacological probe. In contrast, DuP 734 offers higher selectivity for sigma and 5-HT2 receptors over dopamine receptors, allowing for a more targeted investigation of these systems. The choice between these ligands will depend on the specific research question and the desired level of selectivity. This guide provides a foundational comparison to aid in the selection and application of these important research compounds.
References
- 1. DuP 734 [1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr], a sigma and 5-hydroxytryptamine2 receptor antagonist: receptor-binding, electrophysiological and neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rimcazole, a sigma receptor ligand, and the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the pharmacological and clinical profile of rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that the potential antipsychotic agent rimcazole (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoradiographic identification and characterization of sigma receptors in guinea pig brain using [3H]1(cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl) piperidine ([3H]DuP 734), a novel sigma receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of sigma ligands on the ability of rimcazole to inhibit PCP hsp70 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rimcazole Dihydrochloride's Engagement with the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rimcazole dihydrochloride's effects on the dopamine transporter (DAT) against other well-characterized DAT inhibitors. The data presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents targeting the dopaminergic system.
Introduction
Rimcazole is a carbazole derivative initially investigated as a novel antipsychotic agent.[1] While its clinical efficacy in schizophrenia was limited, it has emerged as a valuable experimental tool due to its dual activity as a sigma (σ) receptor antagonist and a dopamine transporter (DAT) inhibitor.[1] The dopamine transporter is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft.[2] Inhibition of DAT leads to elevated extracellular dopamine levels, a mechanism central to the action of both therapeutic agents and drugs of abuse. This guide compares the in vitro pharmacological profile of Rimcazole with a classical psychostimulant (Cocaine), a potent and selective DAT inhibitor (GBR 12909), and an atypical DAT inhibitor (JHW 007) to highlight its unique properties.
Comparative Pharmacological Data
The following table summarizes the binding affinities and functional potencies of this compound and selected comparators at the dopamine transporter and other relevant molecular targets. This quantitative data allows for a direct comparison of potency and selectivity.
| Compound | DAT (Ki/IC50, nM) | SERT (Ki, nM) | NET (Ki, nM) | σ1 Receptor (Ki/IC50, nM) | σ2 Receptor (IC50, nM) | DA Uptake Inhibition (IC50, nM) |
| Rimcazole | 57.6[3] | >10,000 | >10,000 | 1480 | 386 | ~50-100[4][5] |
| Cocaine | 120 - 189[6] | ~740 | ~480 | ~2300-2900 | >10,000 | ~200-500[7][8][9] |
| GBR 12909 (Vanoxerine) | 1 - 14[6][10][11] | >100-fold selective | >100-fold selective | 48[10] | - | ~10-20[7][12] |
| JHW 007 | 25 | 1730 | 1330 | High Affinity | - | ~25-50[13][14] |
Note: Data is compiled from various sources and experimental conditions may vary. Ki values represent binding affinity, while IC50 values represent the concentration required for 50% inhibition of binding or uptake.
Experimental Methodologies
The data presented in this guide are typically generated using the following key experimental protocols:
Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine transporter or from brain tissue rich in DAT (e.g., striatum).
-
Incubation: A constant concentration of a specific DAT radioligand (e.g., [³H]-WIN 35,428) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., Rimcazole).
-
Separation: The reaction is incubated to equilibrium, after which the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909). The concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assays
This functional assay measures a compound's ability to inhibit the transport of dopamine into cells.
Objective: To determine the potency (IC50) of a test compound in blocking dopamine uptake mediated by the dopamine transporter.
General Protocol:
-
Cell Culture: Cells stably or transiently expressing the human dopamine transporter are cultured in appropriate plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A known concentration of radiolabeled dopamine (e.g., [³H]-dopamine) is added to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-dopamine.
-
Quantification: The amount of [³H]-dopamine accumulated inside the cells is determined by lysing the cells and measuring the radioactivity using liquid scintillation counting.
-
Data Analysis: Non-specific uptake is measured in the presence of a known potent DAT inhibitor or in non-transfected cells. The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific dopamine uptake, is then calculated.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed.
References
- 1. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Rimcazole analogs attenuate the convulsive effects of cocaine: correlation with binding to sigma receptors rather than dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual DAT and sigma receptor inhibitors attenuate cocaine effects on nucleus accumbens dopamine dynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of chronic cocaine administration on [3H]dopamine uptake in the nucleus accumbens, striatum and frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluctuation of the dopamine uptake inhibition potency of cocaine, but not amphetamine, at mammalian cells expressing the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine | Journal of Neuroscience [jneurosci.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Rimcazole and Newer Sigma Receptor Antagonists for Researchers
A detailed guide for researchers, scientists, and drug development professionals, this report provides a side-by-side comparison of the classic sigma receptor antagonist, Rimcazole, with a selection of newer, more selective antagonists. This guide includes quantitative binding data, detailed experimental methodologies, and a visualization of a key signaling pathway to support further research and development in this field.
Introduction to Sigma Receptor Antagonists
Sigma receptors, once mischaracterized as a subtype of opioid receptors, are now understood to be unique protein chaperones primarily located at the endoplasmic reticulum.[1] They are involved in a variety of cellular functions, including the modulation of calcium signaling, and have been implicated in numerous pathological conditions, making them a significant target for drug development.[1][2]
Rimcazole, a carbazole derivative, was one of the earlier compounds identified as a sigma receptor antagonist.[3] While instrumental in early research, its clinical development as an antipsychotic was halted due to a lack of efficacy.[3] A key characteristic of Rimcazole is its non-selective binding profile, exhibiting a notable affinity for the dopamine transporter in addition to sigma receptors.[3][4] This has led to the development of newer, more selective antagonists aimed at elucidating the specific roles of sigma-1 and sigma-2 receptor subtypes and offering improved therapeutic potential with fewer off-target effects.
This guide offers a comparative overview of Rimcazole and several of these newer antagonists, focusing on their binding affinities and selectivity.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the binding affinities (Ki, expressed in nM) of Rimcazole and a selection of newer sigma receptor antagonists for sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the dopamine transporter (DAT). A lower Ki value indicates a higher binding affinity.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | DAT Ki (nM) | Selectivity (σ2/σ1) |
| Rimcazole | 97 - 2380 | 145 - 1162 | 224 | Variable |
| S1RA (E-52862) | 17.0 ± 7.0 | >1000 | >1000 | >58 |
| MS-377 | 15.2 ± 6.6 | 6900 | - | ~454 |
| CM-304 | 0.684 | 388 | - | 567 |
| CM-398 | 1490 | 4.50 | - | 0.003 |
Table 1: Comparative Binding Affinities of Sigma Receptor Antagonators.
Experimental Protocols: Radioligand Binding Assays
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane Preparations: Homogenates from tissues or cells expressing the target sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).
-
Radioligands:
-
For σ1 receptors: --INVALID-LINK---pentazocine.
-
For σ2 receptors: [³H]-1,3-di-o-tolylguanidine ([³H]DTG).
-
-
Masking Agent (for σ2 assays): (+)-pentazocine to block binding of [³H]DTG to σ1 receptors.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., haloperidol).
-
Test Compounds: Serial dilutions of the antagonist being tested.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For σ2 assays, include the masking agent. Also, prepare wells for total binding (membrane and radioligand only) and non-specific binding (membrane, radioligand, and a high concentration of a non-labeled ligand).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measurement of Radioactivity: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. labs.penchant.bio [labs.penchant.bio]
- 3. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Rimcazole Dihydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Rimcazole dihydrochloride, a substance noted for being harmful if swallowed and very toxic to aquatic life with long-lasting effects, requires stringent disposal procedures to mitigate risks to both human health and the ecosystem.[1] Adherence to these guidelines is not only a matter of best practice but also a regulatory necessity.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that all handling occurs in a well-ventilated area to avoid inhalation of dust or aerosols.[1] In case of accidental ingestion, it is critical to call a poison control center or a medical professional immediately and rinse the mouth with water.[1]
Environmental Hazards and Disposal Mandates
This compound is classified as very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1] The primary mandate for its disposal is to send it to an approved waste disposal plant.[1] This ensures that the compound is managed in a controlled and environmentally sound manner, preventing contamination of waterways and soil.
Spills should be collected promptly to prevent environmental dissemination.[1] The collected spillage must also be disposed of as hazardous waste according to institutional and local regulations.
Quantitative Data from Safety Data Sheet
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value |
| Molecular Formula | C21H27N3 |
| Molecular Weight | 321.46 g/mol |
| Oral Toxicity | Acute toxicity, Oral (Category 4)[1] |
| Aquatic Toxicity | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent)[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1] |
Procedural Workflow for Disposal
To ensure a clear, step-by-step process for the disposal of this compound, the following workflow should be followed. This process is designed to minimize exposure and prevent environmental contamination.
Caption: Disposal workflow for this compound.
General Guidance on Pharmaceutical Waste
While the specific instructions for this compound are paramount, it is also beneficial to be aware of general best practices for pharmaceutical waste disposal as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA). These practices include:
-
Do Not Flush: Unless explicitly stated on the packaging, avoid flushing unused medicines down the toilet or drain.[2][3]
-
In-House Deactivation (for non-hazardous drugs): For many non-hazardous pharmaceuticals, the FDA recommends mixing them with an unpalatable substance like dirt, cat litter, or used coffee grounds before placing them in a sealed plastic bag and disposing of them in the household trash.[2][3] However, due to the high aquatic toxicity of this compound, this method is not appropriate.
-
Drug Take-Back Programs: Whenever available, utilizing official drug take-back programs is a preferred method for disposing of unused medicines.[3]
By adhering to these stringent disposal protocols, laboratory professionals can ensure a safe working environment and contribute to the protection of our planet's delicate ecosystems.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
